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MFCD00010060

Cat. No.: B8805916
M. Wt: 337.33 g/mol
InChI Key: SIDXEQFMTMICKG-UHFFFAOYSA-N
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Description

Historical Perspectives on the Discovery and Early Research of Glycine (B1666218)

Glycine, the most elementary of the amino acids used to build proteins, was first described in the scientific literature in 1820 by French chemist Henri Braconnot. wikipedia.orgbiocrates.com His work involved the hydrolysis of gelatin, a common protein, by boiling it with sulfuric acid. wikipedia.orgbiocrates.com Braconnot noted the resulting crystalline substance had a sweet taste and consequently named it "sucre de gélatine" or "sugar of gelatin." wikipedia.org

The journey to understand its chemical identity continued when, in 1838, another French chemist, Jean-Baptiste Boussingault, demonstrated that the compound contained nitrogen. wikipedia.org The name was refined in 1848 by Swedish chemist Jöns Jacob Berzelius, who proposed the simpler name "glycine," from the Greek γλυκύς (glykys), meaning "sweet." wikipedia.orgbiocrates.com A significant breakthrough in elucidating its structure occurred in 1858 when Auguste Cahours, a French chemist, correctly identified glycine as an amine of acetic acid. wikipedia.orgbiocrates.com Later work, including the chemical synthesis from monochloroacetic acid and ammonia (B1221849), further solidified the understanding of its fundamental structure. nih.gov

Overview of Glycine as a Canonical Amino Acid

Glycine is classified as one of the 20 canonical amino acids, which are the fundamental building blocks of proteins encoded by the universal genetic code. wikipedia.orgwikipedia.org It holds a unique status due to its exceptionally simple structure. Its side chain, or R-group, consists of only a single hydrogen atom, making it the simplest and smallest of the canonical amino acids. metwarebio.comyoutube.com

A direct consequence of this simple structure is that glycine is the only proteinogenic amino acid that is achiral, meaning it cannot exist in left-handed (L) and right-handed (D) stereoisomers because its alpha-carbon atom is not a chiral center. wikipedia.orgwikipedia.org In the genetic code, all codons beginning with GG—namely GGU, GGC, GGA, and GGG—specify the incorporation of glycine during protein synthesis. wikipedia.orgiiab.me Its small size imparts a high degree of conformational flexibility, allowing it to reside in diverse microenvironments within a protein, including tight corners and flexible loops where bulkier amino acids would not fit. wikipedia.orgyoutube.comquora.com

Table 1: Properties of Glycine
PropertyValue
Chemical FormulaC₂H₅NO₂
Molar Mass75.07 g/mol aatbio.com
AppearanceWhite crystalline solid youtube.comaatbio.com
Side Chain-H
PolarityAmbivalent (can fit in polar and nonpolar environments) arizona.edu
ChiralityAchiral wikipedia.org
Genetic CodonsGGU, GGC, GGA, GGG wikipedia.org
Isoelectric Point (pI)5.97 arizona.edu
pKa (α-carboxyl)~2.34 arizona.edu
pKa (α-amino)~9.60 arizona.edu

Significance of Glycine in Fundamental Biological and Chemical Sciences

Glycine's simple structure belies its profound importance in both biology and chemistry.

In Biological Sciences:

Protein Structure: The principal function of glycine is as a constituent of proteins. wikipedia.org Its unique flexibility is indispensable for the proper folding of many proteins. It is a major component of collagen, constituting approximately 35% of the protein's amino acid content, where its small size is critical for the formation of the tightly wound triple-helix structure. wikipedia.orgiiab.me In other proteins, its presence can disrupt rigid α-helical structures, allowing for flexible loops. wikipedia.org

Neurotransmission: Beyond its structural role, glycine is a critical neurotransmitter in the central nervous system (CNS). wikipedia.orgiiab.me It primarily functions as an inhibitory neurotransmitter in the spinal cord and brainstem by binding to receptors that dampen neuronal firing. iiab.me Concurrently, it plays an excitatory role as an essential co-agonist for the NMDA receptor, which is activated by the neurotransmitter glutamate (B1630785). iiab.menih.gov

Metabolic Precursor: Glycine is a central metabolic intermediate, serving as a precursor for the biosynthesis of several essential molecules. nih.govmetwarebio.com These include porphyrins (the core of heme in hemoglobin), purines (foundations of DNA and RNA), creatine (B1669601) (vital for energy metabolism in muscle), and glutathione (B108866) (a major cellular antioxidant). biocrates.comnih.govuomustansiriyah.edu.iq

In Chemical Sciences:

Chemical Synthesis: Glycine is utilized as a building block in industrial chemical synthesis. wikipedia.orgatamanchemicals.com It is a key intermediate in the manufacture of the herbicide glyphosate (B1671968). wikipedia.org

Coordination Chemistry: Glycine can act as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms (the nitrogen of the amino group and one of the oxygens of the carboxyl group). wikipedia.org This property allows it to form stable complexes with various metal ions, such as copper(II) glycinate. wikipedia.org

Contextualizing Glycine within the Broader Amino Acid Landscape

Glycine's properties set it apart from the other 19 canonical amino acids.

Size and Flexibility: Its minimal side chain makes it the smallest amino acid, granting it a level of rotational freedom unmatched by others. metabolon.com This contrasts sharply with amino acids bearing large side chains like phenylalanine or those with structurally constrained backbones like proline. quora.com This flexibility allows it to be a "helix breaker," often found at the ends of α-helices. quora.com

Chirality: Glycine's status as the only achiral proteinogenic amino acid is a fundamental distinction. wikipedia.orgwikipedia.org All other standard amino acids are chiral, with the L-form being biologically active in proteins. This lack of stereoisomerism makes its chemical synthesis less complex than that of other amino acids. acs.org

Polarity: The classification of glycine's polarity is nuanced. While its hydrogen side chain is nonpolar, the strong polarity of its amino and carboxyl backbone groups makes it water-soluble. wikipedia.orgarizona.edu It is often termed "ambivalent" because its small size allows it to be accommodated in both water-loving (hydrophilic) and water-fearing (hydrophobic) regions of a protein. youtube.comarizona.edu

Evolution of Research Paradigms and Methodologies in Glycine Studies

The scientific investigation of glycine has mirrored the technological progress of analytical science.

Early Methods: The 19th and early 20th centuries relied on classical chemistry, such as acid hydrolysis for isolation and various chemical reactions to deduce its structure. wikipedia.orgnih.gov The mid-20th century saw the rise of in vivo electrophysiology, which was crucial in establishing glycine's role as a neurotransmitter in the spinal cord. frontiersin.org

Chromatography: The development of chromatographic techniques has been pivotal for glycine analysis. Methods such as ion-pair high-performance liquid chromatography (IP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) allow for precise separation and quantification of glycine from complex biological matrices. helixchrom.comnih.govnih.gov

Spectroscopy and Spectrometry: A range of spectroscopic techniques are now employed. Infrared (IR) spectroscopy is used to study its molecular vibrations and functional groups, while Nuclear Magnetic Resonance (NMR) provides detailed structural information. nih.govresearchgate.net Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for detection. This technology was instrumental in the isotopic analysis that confirmed the presence of glycine with an extraterrestrial isotopic signature in samples returned from Comet Wild 2. nasa.gov

Molecular Genetics and Computational Science: Modern research leverages the tools of molecular biology to study glycine receptors and transporters. Gene editing technologies like CRISPR/Cas9 allow for the creation of specific genetic models to probe glycine's function in processes from neurotransmission to embryonic development. mpfi.org Alongside experimental work, quantum chemical simulations are now used to model glycine's formation under astrophysical conditions and predict its chemical behavior. nih.gov

Table 2: Evolution of Analytical Techniques for Glycine Research
EraKey MethodologiesResearch Focus
19th CenturyAcid Hydrolysis, Elemental Analysis, Chemical SynthesisIsolation, Discovery, Basic Structural Determination wikipedia.orgbiocrates.comnih.gov
Mid-20th CenturyIn Vivo Electrophysiology, MicroiontophoresisNeurotransmitter Function, Spinal Cord Inhibition frontiersin.org
Late 20th CenturyHigh-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)Quantitative Analysis in Biological Samples, Metabolic Studies helixchrom.comspectroscopyonline.com
21st CenturyMass Spectrometry (LC-MS), NMR Spectroscopy, Genetic Engineering (CRISPR), Computational ModelingProteomics, Metabolomics, Isotopic Analysis (Astrobiology), Receptor Function, Theoretical Chemistry nih.govnasa.govmpfi.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N5O5 B8805916 MFCD00010060

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXEQFMTMICKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867740
Record name 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolism of Glycine Mfcd00010060

De Novo Biosynthetic Pathways of Glycine (B1666218)

The de novo synthesis of glycine in organisms occurs through several metabolic routes, primarily from the amino acids serine and threonine, and also from the catabolism of choline (B1196258). nih.govd-nb.info These pathways ensure a steady supply of glycine for its various biological functions.

Serine Hydroxymethyltransferase (SHMT) Pathway in Glycine Synthesis

The primary route for glycine biosynthesis in most organisms is the reversible conversion of serine to glycine. nih.govbiorxiv.org This reaction is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. libretexts.org During this conversion, the hydroxymethyl group of serine is transferred to the cofactor tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). creative-proteomics.comnih.gov

This reaction is a cornerstone of one-carbon metabolism, as 5,10-CH₂-THF is a key donor of one-carbon units for the biosynthesis of purines and thymidylate. d-nb.infonih.gov The SHMT enzyme exists in two main isoforms: SHMT1 in the cytoplasm and SHMT2 in the mitochondria, highlighting the importance of this pathway in different cellular compartments. biorxiv.orgaacrjournals.org While the reaction is reversible, the direction of flux depends on the metabolic needs of the cell. biorxiv.org In many tissues, the conversion of serine to glycine is the predominant direction, supplying both glycine and activated one-carbon units. d-nb.inforupress.org However, in the liver, the reverse reaction (glycine to serine) can be a major pathway for glycine consumption. biorxiv.orgfrontiersin.org

Threonine Aldolase (B8822740) Pathway in Glycine Generation

Glycine can also be generated from the amino acid threonine. d-nb.info The enzyme threonine aldolase (TA) catalyzes the retro-aldol cleavage of threonine into glycine and acetaldehyde. nih.govplos.org This pyridoxal phosphate (PLP)-dependent enzyme provides an alternative route for glycine production. plos.org

However, the physiological significance of this pathway varies among species. While it serves as a source of glycine in many microorganisms, its role in humans is debated. rupress.orgnih.gov Some research suggests that the human threonine dehydrogenase (TDH) gene, which is involved in a related pathway, lacks catalytic activity due to a genetic mutation. rupress.org In other mammals, threonine degradation primarily proceeds via threonine dehydratase to α-ketobutyrate, not necessarily leading to significant glycine production. libretexts.orgoatext.com Therefore, while the threonine aldolase pathway is a known route for glycine synthesis, it is not considered the major contributor in humans compared to the SHMT pathway. plos.org

Alternative Routes for Glycine Production (e.g., from choline catabolism)

An additional source of intracellular glycine is the catabolism of choline. d-nb.inforesearchgate.net This metabolic pathway involves a series of enzymatic steps. Choline is first oxidized to betaine (B1666868) (also known as glycine betaine). mdpi.comnih.gov Betaine can then be sequentially demethylated. The first demethylation, catalyzed by betaine-homocysteine methyltransferase (BHMT), transfers a methyl group to homocysteine to form methionine, leaving dimethylglycine. mdpi.com Dimethylglycine is further demethylated to sarcosine (B1681465), which is finally demethylated to yield glycine. d-nb.infofrontiersin.orgmdpi.com

This pathway is significant as it links choline metabolism directly with the methionine cycle and one-carbon metabolism, providing glycine as an end product. mdpi.comnih.gov In some fungi, a reverse pathway has been discovered where glycine betaine can be reduced back to choline, highlighting the complex regulation of this metabolic intersection. pnas.org

Table 1: Key Enzymes in Glycine Biosynthesis

Pathway Enzyme Substrate(s) Product(s) Cofactor(s)
SHMT Pathway Serine Hydroxymethyltransferase (SHMT1/2) Serine, Tetrahydrofolate (THF) Glycine, 5,10-CH₂-THF Pyridoxal Phosphate (PLP)
Threonine Aldolase Pathway Threonine Aldolase (TA) Threonine Glycine, Acetaldehyde Pyridoxal Phosphate (PLP)
Choline Catabolism Betaine-Homocysteine S-Methyltransferase (BHMT) Betaine, Homocysteine Dimethylglycine, Methionine -
Choline Catabolism Dimethylglycine Dehydrogenase (DMGDH) Dimethylglycine Sarcosine, 5,10-CH₂-THF FAD
Choline Catabolism Sarcosine Dehydrogenase (SARDH) Sarcosine Glycine, 5,10-CH₂-THF FAD

Glycine Cleavage System and Catabolic Pathways

The primary pathway for glycine degradation in animals, plants, and bacteria is the Glycine Cleavage System (GCS), also known as the Glycine Decarboxylase Complex (GDC). nih.govwikipedia.orgjst.go.jp This mitochondrial multi-enzyme complex is crucial for maintaining glycine homeostasis and is a significant source of one-carbon units for cellular metabolism. nih.govucl.ac.uk

Glycine Decarboxylase Complex (GDC) Functionality and Regulation

The GDC is composed of four distinct protein components that work in a coordinated fashion. jst.go.jplifeasible.comagrisera.com

P-protein (GLDC - Glycine Dehydrogenase (decarboxylating)): A pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation of glycine. wikipedia.orgjst.go.jpuniprot.org

H-protein (GCSH): A carrier protein containing a lipoic acid cofactor that transfers the remaining methylamine (B109427) group from the P-protein to the T-protein. wikipedia.orgjst.go.jplifeasible.comfrontiersin.org

T-protein (AMT - Aminomethyltransferase): This protein transfers the methylene (B1212753) carbon to tetrahydrofolate (THF), releasing ammonia (B1221849) and forming 5,10-methylene-THF. wikipedia.orgjst.go.jp

L-protein (DLD - Dihydrolipoyl Dehydrogenase): A common component of several mitochondrial enzyme complexes that reoxidizes the reduced H-protein, transferring electrons to NAD⁺ to form NADH. wikipedia.orgjst.go.jp

The GCS plays a central role in the catalytic process, with the H-protein acting as a mobile substrate that shuttles between the other three components. lifeasible.comagrisera.comfrontiersin.org The regulation of GDC is complex and can be influenced by allosteric effectors and post-translational modifications, integrating signals from various metabolic pathways like the TCA cycle and nitrogen metabolism. researchgate.net

Interconnections with One-Carbon Metabolism via Tetrahydrofolate Cycle

The Glycine Cleavage System is a major contributor to one-carbon metabolism. d-nb.infoucl.ac.uk By producing 5,10-methylene-THF from the breakdown of glycine, the GCS directly fuels the folate cycle. frontiersin.orgwikipedia.org This one-carbon unit is essential for numerous biosynthetic processes. nih.govmdpi.com

The 5,10-methylene-THF generated can be used for several critical reactions:

Nucleotide Synthesis: It is a precursor for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525) required for DNA synthesis. nhri.org.twd-nb.infojst.go.jp

Methionine Regeneration: It can be reduced to 5-methyl-THF, which then donates its methyl group to homocysteine to regenerate methionine. Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions, including DNA and histone methylation. d-nb.infonih.govjst.go.jp

Serine Synthesis: The GCS reaction is reversible, and when coupled with SHMT, it can lead to the synthesis of serine from CO₂, ammonia, and a one-carbon unit. wikipedia.org

This intricate connection places glycine metabolism at the heart of cellular biosynthesis, energy production, and epigenetic regulation, underscoring its importance in both normal physiology and disease states like cancer. d-nb.inforupress.org

Regulation of L-Alanine (MFCD00010060) Biosynthesis and Catabolism

The cellular concentration of L-Alanine is maintained through a tightly controlled balance of its synthesis (anabolism) and degradation (catabolism). This regulation occurs at multiple levels, from the control of gene expression to the direct modulation of enzyme activity, ensuring that the supply of L-Alanine meets the cell's dynamic metabolic demands for energy production, gluconeogenesis, and protein synthesis. creative-proteomics.com

Transcriptional and Post-Translational Control of L-Alanine (this compound) Metabolic Enzymes

The synthesis and degradation of L-Alanine are primarily catalyzed by a class of enzymes known as aminotransferases, with Alanine (B10760859) Aminotransferase (ALT) playing a major role. creative-proteomics.comub.edu The expression of the genes encoding these enzymes is a critical point of regulation.

Post-Translational Control: After a protein is synthesized, its function can be further modified through post-translational modifications (PTMs). abcam.com PTMs such as phosphorylation, acetylation, and ubiquitination can alter an enzyme's activity, stability, or location within the cell. abcam.comacs.org While direct PTM of ALT is a subject of ongoing research, the enzymes that regulate it are themselves subject to such control. For example, the acetyltransferase activity of the transcriptional coactivator p300 is essential for its ability to activate the transcription of an ALT isoform. bioscientifica.com Furthermore, some prokaryotic systems feature a unique post-translational conversion where ribosomally encoded L-serines are enzymatically converted to D-alanines in certain antimicrobial peptides, a process vital for their biological activity. nih.gov

Allosteric Regulation and Feedback Mechanisms in L-Alanine (this compound) Homeostasis

Allosteric regulation provides a rapid and direct way to control metabolic pathways. It involves molecules (allosteric effectors) binding to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity.

L-Alanine itself acts as a key allosteric inhibitor of pyruvate (B1213749) kinase, an important enzyme in the glycolysis pathway. csic.esnih.gov By inhibiting pyruvate kinase, L-alanine can slow down the production of pyruvate, which is a primary precursor for L-alanine synthesis. This represents a classic example of feedback inhibition, where the end product of a pathway inhibits an earlier step, preventing its own over-accumulation. csic.es This inhibition is highly specific; for example, mammalian pyruvate kinase isoenzymes L and A are strongly inhibited by L-alanine. csic.es Conversely, the activator fructose (B13574) 1,6-bisphosphate can overcome this inhibition. nih.gov

These feedback mechanisms are crucial for maintaining metabolic balance, or homeostasis. When L-alanine levels are high, it slows its own production. When its levels are low, the inhibition on pyruvate kinase is relieved, allowing for increased pyruvate production and subsequent L-alanine synthesis. L-alanine also acts as an effector for the leucine-responsive regulatory protein and an inhibitor of glutamine synthetase, further integrating its metabolism with broader cellular nutrient-sensing networks. asm.orgresearchgate.net

Isotopic Tracing Techniques for Investigating L-Alanine (this compound) Metabolic Flux

To understand the dynamic movement of L-Alanine through metabolic networks, scientists use isotopic tracing. This powerful technique involves introducing molecules containing "heavy" isotopes of elements like carbon (¹³C) or nitrogen (¹⁵N) into a biological system. uni-regensburg.de By tracking the incorporation of these heavy atoms into L-Alanine and other metabolites, researchers can map out metabolic pathways and quantify the rate of reactions, a measure known as metabolic flux. nih.gov

Stable Isotope Labeling for L-Alanine (this compound) Metabolic Flux Analysis

Stable isotope labeling is the cornerstone of metabolic flux analysis (MFA). nih.gov In a typical experiment, a standard nutrient like glucose or an amino acid is replaced with its isotopically labeled version (a "tracer"). pnas.org For studying L-Alanine, researchers can use various labeled forms, such as [U-¹³C]-glucose (where all carbons are ¹³C) or specific labeled alanines like [¹⁵N]-alanine or [1-¹³C]-alanine. metabolomicsworkbench.orgnih.govmedchemexpress.com

As cells metabolize the tracer, the labeled atoms are incorporated into a wide range of downstream products. pnas.org Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopomer distribution—the relative abundance of molecules with different numbers of heavy isotopes—for metabolites of interest. mdpi.comnih.gov This labeling pattern provides a detailed snapshot of pathway activity. For instance, by supplying [U-¹³C]-glucose, researchers can observe the appearance of fully labeled pyruvate and subsequently labeled L-alanine, confirming the flow of carbon from glycolysis to alanine synthesis. frontiersin.org The specific rates of alanine turnover can vary depending on which atom is labeled, reflecting the different metabolic fates of the carbon skeleton versus the nitrogen atom. physiology.org

Table 1: Common Stable Isotopes Used in L-Alanine Metabolic Tracing

Isotope Labeled Precursor Example Typical Application
Carbon-13 (¹³C) [U-¹³C]-Glucose, [1-¹³C]-Alanine Tracing the carbon backbone through glycolysis, the TCA cycle, and biosynthetic pathways. medchemexpress.comisotope.com
Nitrogen-15 (¹⁵N) [¹⁵N]-Alanine, [¹⁵N]-Glutamine Tracking the flow of nitrogen atoms during transamination and amino acid synthesis. nih.govcymitquimica.com
Deuterium (²H) [3,3,3-²H₃]-Alanine, ²H₂O Investigating redox reactions and de novo lipogenesis. physiology.orgnih.gov

Tracing L-Alanine (this compound) Carbon and Nitrogen Atoms Through Metabolic Networks

By using tracers labeled with both ¹³C and ¹⁵N, scientists can simultaneously follow the journey of both the carbon skeleton and the amino group of L-Alanine. nih.gov This dual-labeling approach provides a more complete picture of its metabolic roles. metabolomicsworkbench.org

For example, studies in pancreatic cancer cells using [¹³C₃]-alanine and [¹⁵N]-alanine have shown that both the carbon and nitrogen from alanine are significantly incorporated into other proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and newly synthesized fatty acids. aacrjournals.org This demonstrates that alanine is not just a building block for proteins but also a significant fuel for central carbon metabolism and anabolic pathways. aacrjournals.org

The nitrogen from [¹⁵N]-alanine can be transferred to α-ketoglutarate to form [¹⁵N]-glutamate, a key reaction in linking amino acid and carbohydrate metabolism. creative-proteomics.com The newly formed glutamate (B1630785) can then donate its labeled nitrogen to other molecules in the synthesis of purines and other amino acids. asm.org Similarly, the carbon skeleton from [¹³C]-alanine, after being converted to pyruvate, can enter the TCA cycle to generate energy or be used as a precursor for glucose synthesis (gluconeogenesis) in the liver. creative-proteomics.comoup.com This tracing reveals the extensive interconnectivity of metabolic pathways and alanine's central role as a shuttle for both carbon and nitrogen between tissues and metabolic processes. creative-proteomics.comaacrjournals.org

Table 2: Illustrative Fate of Labeled Atoms from [¹³C₃, ¹⁵N]-Alanine

Labeled Atom Initial Metabolite Key Transfer Reaction Resulting Labeled Metabolite Metabolic Pathway Implicated
¹³C [¹³C₃]-Alanine Transamination [¹³C₃]-Pyruvate Glycolysis / Gluconeogenesis creative-proteomics.com
¹³C [¹³C₃]-Pyruvate Pyruvate Dehydrogenase [¹³C₂]-Acetyl-CoA TCA Cycle Entry frontiersin.org
¹⁵N [¹⁵N]-Alanine Transamination (via ALT) [¹⁵N]-Glutamate Amino Acid Metabolism aacrjournals.org
¹⁵N [¹⁵N]-Glutamate Various Synthetases ¹⁵N-labeled Purines, other Amino Acids Nucleotide & Amino Acid Synthesis nih.gov

Biochemical Roles and Mechanistic Insights of Glycine Mfcd00010060

Glycine (B1666218) (MFCD00010060) as a Precursor in Biosynthetic Pathways

Glycine (this compound) is a non-essential amino acid that plays a fundamental role as a precursor in a multitude of critical biosynthetic pathways. wikipedia.orgyoutube.com Its simple structure allows it to be incorporated into various complex molecules essential for physiological function. creative-proteomics.com Glycine's carbon and nitrogen atoms are utilized in the synthesis of heme, purines, creatine (B1669601), glutathione (B108866), and porphyrins. youtube.comresearchgate.netnih.gov It also participates in detoxification processes through conjugation with bile acids. wikipedia.orgyoutube.com

Role in Heme Biosynthesis

Heme, the prosthetic group found in hemoglobin, myoglobin, and cytochromes, is crucial for oxygen transport and cellular respiration. weebly.comweebly.com The biosynthesis of heme is a highly regulated process that begins in the mitochondria with the condensation of glycine and succinyl-CoA. weebly.comfrontiersin.org This reaction is the first and rate-limiting step in the pathway. weebly.comfrontiersin.org

The enzyme δ-aminolevulinate synthase (ALAS) catalyzes this initial condensation to form δ-aminolevulinic acid (ALA). weebly.comfrontiersin.org For the synthesis of one heme molecule, eight molecules of glycine and eight molecules of succinyl-CoA are required. nih.govresearchgate.net This underscores the critical importance of a sufficient glycine supply for adequate hemoglobinization of red blood cells. nih.govresearchgate.net Studies have shown that restricting the availability of extracellular glycine can impair the rate of heme synthesis. nih.gov

Table 1: Key Components in the Initial Step of Heme Biosynthesis

Precursor Co-substrate Enzyme Product Cellular Location

Contribution to Purine (B94841) Nucleotide Synthesis

Glycine is indispensable for the de novo synthesis of purine nucleotides, the building blocks of DNA and RNA. droracle.aiutah.edu Unlike other precursors which contribute only one or two atoms, the entire glycine molecule (C4, C5, and N7) is incorporated into the fundamental structure of the purine ring. droracle.aiutah.edumicrobenotes.com

The synthesis pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP), and in the second step of the pathway, the glycine molecule is added. microbenotes.comnih.gov The atoms contributed by glycine form a significant portion of the imidazole (B134444) ring of the purine structure. droracle.ai This process occurs in the cytosol of the liver and other tissues. utah.edu Research has indicated that rapidly proliferating cells, such as those in cancer tissues, rely heavily on de novo synthesis of serine and glycine to fuel purine nucleotide biosynthesis. nih.govnih.gov

Table 2: Atomic Contribution of Glycine to the Purine Ring

Atom in Purine Ring Originating Molecule
N1 Aspartate
C2 Formate (from N¹⁰-formyl-THF)
N3 Glutamine
C4 Glycine
C5 Glycine
C6 CO₂
N7 Glycine
C8 Formate (from N¹⁰-formyl-THF)

Precursor for Creatine Synthesis

Creatine is a vital molecule for energy storage and transfer in tissues with high energy demands, such as muscle and brain. metabolon.comnih.gov Its synthesis is a two-step process that consumes three amino acids: glycine, arginine, and methionine. researchgate.netnih.gov

The first step occurs primarily in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) transfers an amidino group from arginine to glycine. researchgate.netnih.gov This reaction forms guanidinoacetate and ornithine. nih.gov In the second step, which takes place mainly in the liver, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl-L-methionine (derived from methionine) as the methyl group donor, to produce creatine. researchgate.netnih.gov The entire glycine molecule serves as the backbone for the final creatine structure. nih.gov

Table 3: Overview of Creatine Biosynthesis

Step Substrates Enzyme Product Primary Organ
1 Glycine, Arginine L-arginine:glycine amidinotransferase (AGAT) Guanidinoacetate Kidney

Involvement in Glutathione Synthesis

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is a major endogenous antioxidant that protects cells from oxidative damage. etprotein.comnih.gov Glycine constitutes the C-terminal residue of this crucial molecule. youtube.cometprotein.com

The synthesis of glutathione occurs in two sequential ATP-dependent steps catalyzed by two cytosolic enzymes. etprotein.com

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) joins glutamate and cysteine. This is the rate-limiting step in glutathione synthesis. etprotein.com

Addition of Glycine: The enzyme glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminal end of γ-glutamylcysteine, forming glutathione. etprotein.com

Dietary glycine availability can be a rate-limiting factor for glutathione synthesis, particularly when the demand for glutathione is high due to oxidative stress. researchgate.netnih.gov

Table 4: Enzymatic Steps in Glutathione Synthesis

Step Reactants Enzyme Product
1 Glutamate + Cysteine + ATP Glutamate-cysteine ligase (GCL) γ-Glutamylcysteine + ADP + Pi

Synthesis of Bile Acids via Glycine (this compound) Conjugation

Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. themedicalbiochemistrypage.orgwikipedia.org The primary bile acids synthesized in humans are cholic acid and chenodeoxycholic acid. wikipedia.orgyoutube.com

Before being secreted into the bile, these primary bile acids are conjugated with an amino acid, either glycine or taurine. themedicalbiochemistrypage.orgnih.gov This conjugation reaction, which forms an amide bond, is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) in the peroxisomes of liver cells. nih.govnih.gov The conjugation significantly increases the water solubility and amphipathic nature of the bile acids, making them more effective emulsifying agents in the intestine. themedicalbiochemistrypage.orgwikipedia.org The resulting conjugated forms are known as bile salts, such as glycocholic acid and glycochenodeoxycholic acid. wikipedia.org

Table 5: Primary Bile Acids and Their Glycine Conjugates

Primary Bile Acid Conjugating Amino Acid Conjugated Bile Acid (Bile Salt)
Cholic Acid Glycine Glycocholic Acid

Role in Porphyrin Biosynthesis

Porphyrins are a class of macrocyclic organic compounds, the most well-known of which is heme. nih.govwikipedia.org The biosynthesis of all porphyrins in animals begins with the same initial reaction that initiates heme synthesis. nih.govwikipedia.org

The committed step in porphyrin biosynthesis is the formation of δ-aminolevulinic acid (ALA) from the condensation of glycine and succinyl-CoA. nih.govwikipedia.org This reaction is catalyzed by the mitochondrial enzyme δ-aminolevulinate synthase (ALAS). weebly.com Two molecules of ALA are then condensed by the enzyme porphobilinogen (B132115) synthase to form a pyrrole-containing molecule called porphobilinogen (PBG). nih.govwikipedia.org Four molecules of porphobilinogen are subsequently combined to form the foundational tetrapyrrole structure of the porphyrin ring. weebly.comwikipedia.org Therefore, glycine provides essential carbon and nitrogen atoms for the construction of the fundamental pyrrole (B145914) units that make up all physiological porphyrins. nih.gov

Table 6: Initial Steps of Porphyrin Biosynthesis from Glycine

Step Substrates Enzyme Product Description
1 Glycine + Succinyl-CoA δ-aminolevulinate synthase (ALAS) δ-aminolevulinic acid (ALA) Formation of the initial precursor.
2 2 molecules of ALA Porphobilinogen synthase Porphobilinogen (PBG) Formation of the first pyrrole ring.

Structural and Conformational Contributions of Glycine (this compound) in Proteins

Glycine, identified chemically as this compound, is the simplest of the 20 common amino acids, possessing a single hydrogen atom as its side chain. This minimalistic structure imparts a high degree of conformational flexibility, allowing it to occupy structural positions within proteins that are inaccessible to all other amino acids. russelllab.orgkhanacademy.org This unique characteristic is fundamental to its diverse and critical roles in protein architecture, from inducing sharp turns in the polypeptide backbone to forming the core of the collagen triple helix.

Flexibility and Turn Formation in Protein Structures

In β-barrel membrane proteins, inward-facing Glycine residues have been shown to create sharp turns, acting as hinges in the barrel structure. nih.gov This flexibility allows for a more compact and stable arrangement of the β-strands. The distribution of the 3-Cα angles for Glycine is significantly wider (70–180°) compared to other amino acids (130–180°), underscoring its unique capacity to facilitate sharp bends in the protein backbone. nih.gov

Glycine (this compound) in Collagen Triple Helix Structure

The structural integrity of collagen, the most abundant protein in animals, is critically dependent on Glycine. Collagen is characterized by its unique triple helix structure, formed by three polypeptide chains wound around each other. nih.govdrinkharlo.com This structure is defined by a repeating amino acid sequence, Gly-X-Y, where Glycine appears at every third position. drinkharlo.comwikipedia.org The 'X' and 'Y' positions are frequently occupied by proline and hydroxyproline.

The small size of Glycine is paramount to the formation of the tightly packed triple helix. The Glycine residues are located in the crowded interior of the helix, a space too small to accommodate any other amino acid side chain. wikipedia.orgquora.com Any substitution of Glycine in this position disrupts the tight packing and destabilizes the triple helix, which can lead to various collagen-related diseases. nih.gov The hydrogen atom side chain of Glycine allows for the close association of the three polypeptide chains, which are further stabilized by hydrogen bonds between the peptide NH groups of Glycine residues and the CO groups of residues on the other chains. wikipedia.org

PropertyDescriptionReference(s)
Repeating SequenceGly-X-Y drinkharlo.comwikipedia.org
Glycine PositionEvery third residue, located in the interior of the helix. nih.govwikipedia.org
Role of GlycineAllows for tight packing of the three polypeptide chains due to its small size. nih.govquora.com
Consequence of MutationSubstitution of Glycine leads to distortion and destabilization of the triple helix. nih.govnih.gov

Role in Glycine (this compound)-Rich Motifs and Domains

Glycine-rich motifs and domains are found in a diverse array of proteins across different organisms, where they contribute to a variety of functions, often related to structural flexibility and protein-protein interactions. nih.govresearchgate.net These regions are characterized by the presence of repeating Glycine residues, which can be arranged in various patterns, such as (Gly)n-X repeats. nih.gov

In plants, Glycine-rich proteins (GRPs) are involved in processes such as cell wall formation, plant defense, and responses to environmental stress. nih.govresearchgate.net The Glycine-rich domains in these proteins are thought to provide the structural flexibility necessary for their interactions with other cellular components, such as RNA or other proteins. nih.govresearchgate.net For example, some GRPs contain an RNA-binding domain and are implicated in post-transcriptional regulation of gene expression. researchgate.net

In other organisms, Glycine-rich regions are also functionally significant. For instance, Glycine- and arginine-rich (GAR) motifs, characterized by RG/RGG repeats, are present in numerous proteins, including the nucleolar protein fibrillarin. nih.gov These domains are often involved in protein-RNA interactions and have been linked to liquid-liquid phase separation, a process crucial for the formation of membraneless organelles. nih.gov The flexibility imparted by Glycine is thought to be essential for the dynamic interactions that drive these processes.

Enzymatic and Catalytic Roles of Glycine (this compound)

Beyond its structural contributions, Glycine plays direct roles in enzymatic reactions, serving as both a substrate and a key component of enzyme active sites. Its unique properties, including its small size and flexibility, are again central to these functions.

Glycine (this compound) as an Enzyme Cofactor or Substrate Binding Site Component

Glycine residues are frequently found in the active sites of enzymes, where they contribute to the flexibility required for substrate binding and catalysis. nih.gov An analysis of numerous enzyme structures has revealed that active site regions are often enriched in G-X-Y or Y-X-G oligopeptides, where X and Y are small polar and non-polar residues, respectively. nih.gov This suggests that the conformational flexibility provided by Glycine is a conserved feature of enzyme active sites, allowing for the necessary conformational changes to occur during the catalytic cycle.

A classic example is found in protein kinases, which contain a highly conserved "Gly-X-Gly-X-X-Gly" motif in their ATP-binding loop. russelllab.org The Glycine residues in this loop are critical for its flexibility, enabling it to properly position the ATP molecule for phosphoryl transfer. The second Glycine in this motif, in particular, is almost universally conserved as it is essential for binding to the phosphate (B84403) groups of ATP. russelllab.org

In the enzyme pepsin, a Glycine residue (Gly-76) located in a flexible loop near the active site is crucial for catalytic efficiency. researchgate.net This loop, or "flap," changes its position upon substrate binding, and the flexibility afforded by Gly-76 is essential for the proper alignment of the substrate and the catalytic process. researchgate.net

Mechanistic Studies of Glycine (this compound)-Dependent Enzymes

Glycine + H4folate + NAD+ ⇌ 5,10-methylene-H4folate + CO2 + NH3 + NADH + H+ jst.go.jpresearchgate.net

The GCS is composed of four protein components:

P-protein (Glycine dehydrogenase [decarboxylating]): A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the decarboxylation of Glycine. jst.go.jpnih.gov

T-protein (aminomethyltransferase): Transfers the remaining aminomethyl group to tetrahydrofolate (H4folate). jst.go.jpnih.gov

H-protein: A carrier protein with a lipoic acid prosthetic group that shuttles the aminomethyl intermediate between the P-protein and the T-protein. jst.go.jpnih.gov

L-protein (dihydrolipoamide dehydrogenase): A common component that reoxidizes the reduced H-protein. jst.go.jpnih.gov

The mechanism involves the initial decarboxylation of Glycine by the P-protein, with the resulting aminomethyl group being transferred to the lipoamide (B1675559) arm of the H-protein. The T-protein then catalyzes the transfer of the methylene (B1212753) group to tetrahydrofolate, releasing ammonia (B1221849). Finally, the L-protein regenerates the oxidized form of the H-protein. nih.gov

Glycine is also a substrate for other enzymes, such as 2-amino-3-ketobutyrate CoA ligase (also known as Glycine C-acetyltransferase), which is involved in the degradation of threonine. ebi.ac.uk In this reaction, 2-amino-3-ketobutyrate is converted to Glycine and acetyl-CoA. ebi.ac.uk Furthermore, in higher eukaryotes, Glycine is a precursor for the synthesis of porphyrins, providing the central C2N subunit for the biosynthesis of δ-aminolevulinic acid. wikipedia.org

Enzyme/SystemRole of GlycineKey Components/CofactorsReference(s)
Glycine Cleavage System (GCS)SubstrateP-protein, T-protein, H-protein, L-protein, Pyridoxal phosphate, Tetrahydrofolate jst.go.jpnih.govresearchgate.net
2-amino-3-ketobutyrate CoA ligaseProductPyridoxal phosphate, Coenzyme A ebi.ac.uk
ALA synthaseSubstrate (precursor)Succinyl-CoA wikipedia.org

Glycine (this compound) in Cellular Signaling and Communication

Glycine, the simplest amino acid, plays a multifaceted role in cellular communication, extending beyond its fundamental function as a protein building block. creative-proteomics.compatsnap.com It acts as a critical signaling molecule, participating in a wide array of physiological processes through its interactions with specific receptors and transporters. metwarebio.com This section details the pivotal functions of glycine in both the central nervous system (CNS) and peripheral tissues.

Glycine (this compound) as a Neurotransmitter in the Central Nervous System (CNS)

Within the central nervous system, glycine exhibits a dual-function capacity, acting as both a primary inhibitory neurotransmitter and an essential co-agonist for excitatory neurotransmission. wikipedia.orgacnp.org Its inhibitory actions are most prominent in the spinal cord and brainstem, where it is crucial for regulating motor and sensory signals. wikipedia.orgacnp.orgaltmeyers.org Concurrently, it facilitates excitatory signaling throughout the brain by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. researchgate.netpatsnap.com

The physiological effects of glycine as a neurotransmitter are primarily mediated by ionotropic glycine receptors (GlyRs). wikipedia.org These receptors are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and serotonin (B10506) type-3 receptors. nih.govfrontiersin.org GlyRs are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore. nih.govphysiology.org These subunits can be one of four types of alpha (α1-α4) subunits and one type of beta (β) subunit. nih.govfrontiersin.org

Functional GlyRs can be either homomeric, consisting of only alpha subunits, or heteromeric, typically composed of a combination of alpha and beta subunits. wikipedia.orgnih.gov The specific subunit composition determines the receptor's pharmacological and physiological properties. physiology.org For instance, the adult form of the GlyR is typically a heteromeric α1β receptor. wikipedia.org The β-subunit is vital for anchoring the receptor to the postsynaptic cytoskeleton via the scaffolding protein gephyrin, ensuring its proper localization at the synapse. nih.govphysiology.org

Upon binding of an agonist like glycine, the GlyR undergoes a conformational change, opening its integral chloride (Cl⁻) channel. patsnap.comwikipedia.org The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect. patsnap.com

SubunitPrimary Location/FunctionKey Characteristics
α1 Predominant in the adult spinal cord and brainstem. acnp.orgphysiology.orgForms the basis of the mature inhibitory GlyR. Mutations are linked to the neurological disorder hyperekplexia. nih.govphysiology.org
α2 Abundantly expressed in embryonic and neonatal neurons. nih.govneurology.orgPlays a role in neuronal development and synaptogenesis. nih.gov Undergoes a developmental switch to the α1 subunit. physiology.org
α3 Found in specific regions like the dorsal horn of the spinal cord. neurology.orgnih.govImplicated in inflammatory pain signaling pathways. nih.gov
α4 Less characterized, found in locations such as the retina and higher brain centers. frontiersin.orgIts specific physiological roles are still under investigation.
β Widely co-expressed with alpha subunits in heteromeric receptors. frontiersin.orgphysiology.orgAnchors the receptor to the postsynaptic terminal via gephyrin, crucial for synaptic clustering. nih.govnih.gov

The action of glycine at the synapse is a tightly regulated process involving its release from the presynaptic terminal and its subsequent clearance from the synaptic cleft. acnp.org Glycine is synthesized from the amino acid serine by the enzyme serine hydroxymethyltransferase and is then packaged into synaptic vesicles by the vesicular inhibitory amino acid transporter (VIAAT), a transporter it shares with GABA. neurology.orgmdpi.com The arrival of an action potential at the presynaptic terminal triggers a calcium-dependent release of these vesicles, expelling glycine into the synaptic cleft. acnp.org

Termination of the glycinergic signal is achieved through rapid reuptake from the synaptic cleft, a process mediated by two distinct high-affinity, Na⁺/Cl⁻-dependent glycine transporters (GlyTs). acnp.orgportlandpress.comnih.gov

Glycine Transporter 2 (GlyT2): This transporter is found almost exclusively on the presynaptic terminals of glycinergic neurons. neurology.orgmdpi.comportlandpress.com Its primary role is to reabsorb glycine back into the neuron that released it, allowing for efficient recycling and reloading of the neurotransmitter into synaptic vesicles for subsequent release. portlandpress.com

The distinct locations and roles of these two transporters are essential for maintaining the precise spatial and temporal control of glycinergic neurotransmission. portlandpress.com

TransporterPrimary LocationPrimary Function
GlyT1 Glial cells (astrocytes), some neurons. researchgate.netpatsnap.comneurology.orgClears glycine from the synaptic cleft, regulating glycine levels for both GlyRs and NMDA receptors. portlandpress.com
GlyT2 Presynaptic terminals of glycinergic neurons. neurology.orgportlandpress.comReuptake of glycine into the presynaptic neuron for vesicular recycling. portlandpress.com

Glycine is the most common inhibitory neurotransmitter in the spinal cord and brainstem. wikipedia.orgclevelandclinic.org Its inhibitory function is fundamental for controlling motor rhythms, coordinating reflexes, and processing sensory information like auditory signals and pain transmission. acnp.orgnih.govnih.gov

The mechanism of inhibition is direct and rapid. When glycine is released into the synapse, it binds to postsynaptic GlyRs. patsnap.com This binding opens the receptor's chloride channel, allowing an influx of Cl⁻ ions into the neuron. patsnap.comwikipedia.org This influx of negative charge makes the inside of the neuron more negative, a state known as hyperpolarization. wikipedia.org This hyperpolarization increases the threshold required to trigger an action potential, thereby producing an inhibitory postsynaptic potential (IPSP) and reducing the probability of neuronal firing. wikipedia.org The potent convulsant strychnine (B123637) is a strong antagonist at these receptors, and its blocking action demonstrates the critical importance of glycinergic inhibition in regulating motor control. acnp.orgwikipedia.org

In addition to its inhibitory role, glycine serves a crucial, and seemingly contradictory, excitatory function in the CNS. acnp.org It acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. patsnap.comwikipedia.org NMDA receptors are unique ligand-gated ion channels that are permeable to calcium (Ca²⁺) and are fundamental for synaptic plasticity, a cellular mechanism underlying learning and memory. patsnap.compatsnap.com

For an NMDA receptor to become activated, two conditions must be met simultaneously:

The primary agonist, glutamate, must bind to its site on the receptor. youtube.comyoutube.com

A co-agonist, either glycine or D-serine, must bind to a separate site, often called the glycine modulatory site. wikipedia.orgyoutube.comnih.gov

The binding of both glutamate and glycine (or D-serine) is required to open the receptor's ion channel. youtube.comnih.gov This dual requirement makes the NMDA receptor a "coincidence detector," firing only when both presynaptic (glutamate release) and modulatory signals (glycine presence) are active. youtube.com In this capacity, glycine does not directly cause excitation but rather enables the excitatory action of glutamate, playing a vital role in higher cognitive functions mediated by glutamatergic neurotransmission. researchgate.netnih.gov

Glycine (this compound) in Extracellular Signaling Beyond the CNS

The signaling functions of glycine are not confined to the central nervous system. A growing body of evidence reveals that glycine and its receptors are present and active in various non-neuronal cells and peripheral tissues, where they exert significant modulatory and cytoprotective effects. nih.govusc.edu.auresearchgate.net

In these peripheral systems, glycine signaling can influence a range of cellular processes, including inflammation, immune response, cell proliferation, and protection against ischemic injury. metwarebio.comnih.govusc.edu.au For example, glycine has been shown to have anti-inflammatory properties by modulating the activity of immune cells like macrophages. metwarebio.comavidorganics.net It can also protect cells in organs such as the liver and kidneys from cell death caused by lack of blood flow (ischemia). nih.govusc.edu.au

The mechanisms underlying these effects can involve the activation of GlyRs, which can lead to changes in cell membrane potential and subsequent modulation of intracellular calcium levels. usc.edu.aunih.gov In oligodendrocyte progenitor cells, for instance, glycine triggers an influx of calcium by activating both GlyRs and Na⁺-dependent transporters. nih.gov In other cases, the protective effects may be linked to the stabilization of cell membranes during ischemic stress. nih.govresearchgate.net Furthermore, research in muscle cells has shown that glycine can protect against wasting (atrophy) by activating the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. frontiersin.orgresearchgate.net

Cell/Tissue TypeObserved Signaling Role of GlycinePotential Mechanism
Immune Cells (e.g., Macrophages) Anti-inflammatory effects, modulation of cytokine production. metwarebio.comusc.edu.auavidorganics.netActivation of GlyRs leading to changes in intracellular calcium and downstream signaling. usc.edu.au
Endothelial Cells Cytoprotective against ischemic injury. nih.govusc.edu.auGlyR activation, stabilization of cell membranes. nih.govresearchgate.net
Hepatocytes (Liver Cells) Protection from ischemic cell death. nih.govresearchgate.netStabilization of porous defects in the plasma membrane. nih.gov
Renal (Kidney) Cells Cytoprotective effects. nih.govusc.edu.auGlyR-mediated effects and membrane stabilization. nih.gov
Muscle Cells Protects against atrophy (wasting). frontiersin.orgresearchgate.netActivation of the mTORC1 signaling pathway. frontiersin.orgresearchgate.net
Oligodendrocyte Progenitor Cells Triggers intracellular calcium influx, potential role in development. nih.govActivation of both GlyRs and Na+-dependent glycine transporters. nih.gov

Intracellular Glycine (MFCD0001) Signaling Pathways

Beyond its established role as a primary inhibitory neurotransmitter in the central nervous system, Glycine (this compound) demonstrates significant signaling functions in a variety of non-neuronal cell types. nih.govusc.edu.auresearchgate.net In these contexts, Glycine modulates fundamental cellular processes such as proliferation, differentiation, and migration. nih.govusc.edu.auresearchgate.net The activation of Glycine receptors (GlyRs) is a central event in these signaling cascades, initiating a series of downstream effects that are largely dependent on changes in ion flux and membrane potential. nih.govusc.edu.auresearchgate.net

In macroglial cells, a well-defined intracellular signaling pathway has been elucidated. nih.gov The process begins with the accumulation of intracellular chloride ions, facilitated by the activity of the Na-K-2Cl cotransporter (NKCC). nih.gov Upon binding of Glycine to its receptor, the GlyR is activated, leading to an efflux of chloride ions. nih.gov This movement of negatively charged ions out of the cell results in depolarization of the cell membrane, a process that is further amplified by the electrogenic activity of the Glycine transporter GlyT. nih.gov The change in membrane potential subsequently triggers the opening of voltage-gated calcium channels (VGCCs). nih.gov The resulting influx of calcium ions increases the intracellular calcium concentration, which acts as a crucial second messenger to initiate a variety of downstream cellular responses, including the regulation of cell proliferation, migration, and differentiation. nih.gov

In immune cells such as macrophages, Glycine signaling plays a key role in modulating their polarization and function. frontiersin.org Mechanistically, Glycine has been shown to influence cellular signaling pathways including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (NRF2), and the Akt signaling pathway. frontiersin.org By modulating these pathways, Glycine can shape the inflammatory response of macrophages. frontiersin.org

The following table summarizes the key components and outcomes of the Glycine signaling pathway in macroglial cells.

StepMolecular Component(s)EventCellular Outcome
1Na-K-2Cl cotransporter (NKCC)Intracellular chloride accumulationEstablishes chloride gradient
2Glycine Receptor (GlyR)Glycine binding and receptor activationChloride channel opening
3Chloride ions (Cl-)Efflux from the cellMembrane depolarization
4Voltage-Gated Calcium Channels (VGCCs)Activation due to depolarizationCalcium influx
5Calcium ions (Ca2+)Increased intracellular concentrationActivation of downstream signaling cascades regulating proliferation, migration, and differentiation

Osmoregulatory and Cryoprotective Functions of Glycine (this compound)

Glycine (this compound) as an Organic Osmolyte

Glycine (this compound) functions as a crucial organic osmolyte in various cell types, playing a vital role in maintaining cellular integrity under conditions of osmotic stress. pnas.orgnih.gov Organic osmolytes are small, soluble organic molecules that cells accumulate to balance external osmolarity without perturbing cellular functions, a characteristic that distinguishes them from inorganic ions which can be deleterious at high concentrations. pnas.orgnih.gov

The role of Glycine as an organic osmolyte is particularly well-documented in early preimplantation mouse embryos, which are sensitive to increased osmolarity. nih.gov Research has demonstrated that the accumulation of Glycine in these embryos is directly dependent on the osmolarity of the surrounding medium. nih.gov When cultured in hypertonic conditions, embryos accumulate significantly more Glycine compared to those in isotonic or hypotonic media. nih.gov This increased intracellular concentration of Glycine helps to offset the high external osmolarity, thereby protecting the cells from excessive water loss and shrinkage. pnas.orgnih.gov

The accumulation of Glycine for osmoregulatory purposes is mediated by specific transporters, with the Glycine transporter GLYT1 being identified as a key player. pnas.orgnih.gov The activity of GLYT1 is regulated by external osmolarity, allowing for a rapid response to osmotic stress. pnas.orgnih.gov This immediate regulation of transporter activity, without the requirement for new protein synthesis, highlights an efficient mechanism for acute cell volume homeostasis. pnas.orgnih.gov

The table below presents research findings on the accumulation of Glycine in early mouse embryos at different osmolarities.

Osmolarity of Culture Medium (mOsM)Intracellular Glycine Accumulation (pmol per embryo)
2504.1 ± 0.3
310Significantly higher than at 250 mOsM
340Significantly higher than at 250 mOsM
3507.0 ± 0.6

Data adapted from studies on early preimplantation mouse embryos.

Role in Cellular Volume Regulation

The function of Glycine (this compound) as an organic osmolyte is intrinsically linked to its critical role in cellular volume regulation. pnas.orgnih.gov By modulating its intracellular concentration in response to changes in external osmolarity, Glycine helps to maintain a stable cell volume, which is essential for normal cellular function and survival. pnas.orgnih.gov

In a hypertonic environment, where the external solute concentration is higher than the internal concentration, cells tend to lose water and shrink. The accumulation of Glycine, facilitated by transporters like GLYT1, increases the intracellular solute concentration, thereby reducing the osmotic gradient and minimizing water efflux. pnas.orgnih.gov This allows cells to maintain their volume and turgor pressure, which are critical for a multitude of cellular processes, including metabolism, proliferation, and signal transduction. nih.gov

Conversely, in a hypotonic environment, cells can swell due to water influx. The release of accumulated Glycine through volume-activated anion channels can help to decrease the intracellular osmolarity and counteract excessive swelling. nih.gov The regulation of both the uptake and efflux of Glycine provides a dynamic mechanism for cells to adapt to a range of osmotic conditions and maintain volume homeostasis. pnas.orgnih.gov The glycine transporter GLYT1 has been shown to be essential for this osmoprotective effect, as its inhibition reverses the ability of glycine to maintain cell volume in hypertonic conditions. pnas.org

Cryoprotective Mechanisms Involving Glycine (this compound)

Glycine (this compound) and its derivatives, such as Glycine betaine (B1666868), exhibit significant cryoprotective properties, safeguarding cells from the damaging effects of freezing and thawing. nih.govresearchgate.netnih.gov The mechanisms underlying this cryoprotection are multifaceted and involve the stabilization of cellular structures and the modulation of membrane properties. nih.gov

One of the primary mechanisms of cryoprotection by Glycine is the stabilization of proteins and other macromolecules. nih.govresearchgate.net During freezing, the formation of ice crystals can lead to an increase in solute concentration and mechanical stress, which can cause denaturation and loss of function of essential proteins. nih.govresearchgate.net Glycine, like other cryoprotectants, is thought to be preferentially excluded from the hydration shell of proteins, which thermodynamically favors the folded, active conformation of the protein. nih.govresearchgate.net

Glycine also plays a crucial role in protecting the integrity of cellular membranes during cryopreservation. nih.govresearchgate.net Freezing can induce phase transitions in the lipid bilayer and cause membrane damage. upc.edu Glycine and its derivatives can interact with the water-lipid interface of membranes, thereby stabilizing the membrane structure and preventing leakage. nih.govresearchgate.net

A more specific molecular mechanism for Glycine's cryoprotective effect has been recently identified, involving the inhibition of NINJ1, a protein that executes plasma membrane rupture during various forms of cell death. elifesciences.org It has been demonstrated that Glycine treatment prevents the clustering of NINJ1 in the plasma membrane, a critical step for its membrane-rupturing function. elifesciences.org By inhibiting NINJ1-mediated membrane rupture, Glycine provides a direct mechanism of cytoprotection against freeze-thaw induced injury. elifesciences.org

Glycine Mfcd00010060 in Diverse Biological Systems and Pathways

Glycine (B1666218) (MFCD00010060) in Prokaryotic Metabolism and Physiology

Biosynthetic and Catabolic Pathways in Bacteria and Archaea

Glycine is a fundamental amino acid in prokaryotic life, serving as a building block for proteins and a key intermediate in various metabolic pathways. Its synthesis and degradation are tightly regulated processes crucial for microbial growth and survival.

Biosynthesis: While many bacteria can synthesize glycine de novo, this ability is less common in some groups, such as the pseudomonads. nih.gov The primary pathway for glycine biosynthesis is through the conversion of serine, a reaction catalyzed by serine hydroxymethyltransferase. This enzyme facilitates the reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate, yielding glycine and 5,10-methylenetetrahydrofolate. The latter is a crucial one-carbon donor for the biosynthesis of various cellular components, including purines and thymidylate. jst.go.jp

Catabolism: Prokaryotes exhibit diverse strategies for glycine catabolism. A widespread mechanism is the glycine cleavage system (GCS), an enzyme complex that catalyzes the reversible oxidation of glycine. jst.go.jp The GCS breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. jst.go.jp This system is found in a wide range of bacteria and is essential for utilizing glycine as a carbon, nitrogen, and energy source. jst.go.jp

Another significant catabolic route involves the conversion of glycine betaine (B1666868) (GBT), a potent osmoprotectant, to glycine. nih.govasm.org Many soil and water-dwelling bacteria possess pathways to catabolize choline (B1196258) to glycine via GBT, allowing them to use these compounds as their sole source of carbon and nitrogen. nih.govasm.org In aerobic conditions, GBT is sequentially demethylated to dimethylglycine, then to sarcosine (B1681465), and finally to glycine. asm.org In anaerobic environments, GBT can be reduced to trimethylamine (B31210) and acetate (B1210297) or demethylated to dimethylglycine. asm.orgnih.gov The intermediate, GBT, represents a critical metabolic decision point, where it can either be stored for stress protection or catabolized for growth. nih.govasm.org

Table 1: Key Enzymes in Prokaryotic Glycine Metabolism

Enzyme/System Reaction Organism Type Significance
Serine Hydroxymethyltransferase Serine ↔ Glycine + 5,10-Methylene-H4folate Widespread Bacteria Primary biosynthetic pathway for glycine.
Glycine Cleavage System (GCS) Glycine + H4folate + NAD+ ↔ 5,10-Methylene-H4folate + CO2 + NH3 + NADH + H+ Widespread Bacteria Major catabolic pathway, providing carbon, nitrogen, and energy. jst.go.jp
Glycine Betaine (GBT) Catabolic Pathway Choline → Glycine Betaine → Dimethylglycine → Sarcosine → Glycine Soil and water-dwelling bacteria Utilization of choline and GBT as carbon and nitrogen sources. nih.govasm.orgasm.org
Glycine Betaine Reductase Glycine Betaine → Trimethylamine + Acetate Anaerobic Bacteria (e.g., Clostridium) Anaerobic catabolism of GBT. asm.org

Ecological Roles of Glycine (this compound) in Microbial Interactions

Glycine and its derivatives, particularly glycine betaine (GBT), play significant roles in shaping microbial communities and their interactions within various ecosystems.

The availability of glycine can directly influence microbial community structure and function. Studies have shown that in some environments, glycine is preferentially utilized by microbial communities, suggesting its importance as a readily available nutrient source. frontiersin.orgmdpi.com For instance, in forest soils, the addition of glycine has been observed to stimulate gross nitrogen mineralization and microbial nitrogen immobilization, indicating its active role in nutrient cycling. mdpi.com Different microbial groups may exhibit preferences for glycine, with some studies indicating that Gram-positive bacteria can be the primary consumers of exogenous glycine. mdpi.com

Glycine betaine, which can be catabolized to glycine, is a key molecule in microbial interactions, particularly in saline and marine environments. nih.govnih.gov GBT is a highly effective compatible solute, protecting microorganisms from osmotic stress. nih.govnumberanalytics.com The production of GBT by some microorganisms, such as photoautotrophs in hypersaline gypsum crusts, can support the growth of heterotrophic bacteria that are unable to synthesize it themselves. nih.gov This creates a syntrophic relationship where the GBT producers provide an essential osmoprotectant to other members of the community, relieving them of the high energetic cost of synthesizing their own. nih.gov

Furthermore, the catabolism of GBT can influence the competitiveness of certain bacteria. In environments like the rhizosphere, the ability to utilize GBT as a nutrient source can provide a competitive advantage. asm.org The release of GBT by phytoplankton in marine environments creates a significant pool of labile dissolved organic matter that shapes the structure and metabolism of marine microbial communities. nih.gov Bacteria with the ability to take up and catabolize GBT can use it for energy, biomass, and as a source of methyl groups. nih.gov

Glycine (this compound) in Plant Biochemistry and Physiology

Glycine (this compound) in Photorespiration Pathway

Glycine is a central metabolite in the photorespiratory pathway, a process intimately linked with photosynthesis in C3 plants. Photorespiration begins when the enzyme RuBisCO fixes oxygen instead of carbon dioxide, a reaction that becomes more frequent at higher temperatures and lower carbon dioxide concentrations. plantae.org This oxygenation of ribulose-1,5-bisphosphate (RuBP) produces one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate (B1263510). whiterose.ac.uk The 2-phosphoglycolate is then salvaged through the photorespiratory pathway.

In this pathway, glycolate (B3277807) is transported to the peroxisome and oxidized to glyoxylate (B1226380). Glyoxylate is then aminated to form glycine. whiterose.ac.uk Two molecules of glycine are subsequently transported into the mitochondria. Inside the mitochondria, the glycine decarboxylase complex (GDC), a major protein component of leaf mitochondria, catalyzes the oxidation of one glycine molecule. nih.gov This reaction releases carbon dioxide and ammonia, and transfers a methylene (B1212753) group to tetrahydrofolate, forming 5,10-methylenetetrahydrofolate. jst.go.jpnih.gov The remaining carbon skeleton from the first glycine is transferred to the second glycine molecule to form serine. whiterose.ac.uk

This serine is then transported back to the peroxisome and converted to hydroxypyruvate, which is subsequently reduced to glycerate. whiterose.ac.uk Finally, glycerate re-enters the chloroplast and is phosphorylated to 3-phosphoglycerate, which can then re-enter the Calvin cycle. whiterose.ac.uk Therefore, the oxidation of glycine in the mitochondria is a critical step that allows for the recovery of carbon that would otherwise be lost from the photosynthetic cycle. nih.gov While often considered a wasteful process due to the loss of CO2 and energy, photorespiration, and the associated glycine metabolism, is crucial for protecting the photosynthetic apparatus from photoinhibition under certain stress conditions. oup.comnih.gov Recent research also suggests that the glycine flux through the photorespiratory pathway plays a role in maintaining the balance of nitrogen, carbon, and sulfur in plants. plantae.org

Role in Plant Growth and Development

Glycine can have a positive influence on various aspects of plant growth and development. Studies have shown that the application of glycine can enhance several growth parameters.

For instance, in coriander, a moderate level of glycine (10 mg L−1) in the nutrient solution led to significant increases in leaf greenness (SPAD value), stem diameter, and both fresh and dry weights of shoots and roots. pbsociety.org.pl Similarly, soil application of glycine has been shown to improve plant height, shoot and root fresh weights in coriander. tandfonline.com The stimulatory effect of glycine on root fresh weight was particularly notable. pbsociety.org.pl

The mechanisms behind these growth-promoting effects are multifaceted. Glycine application can lead to increased leaf concentrations of essential nutrients such as nitrogen, potassium, magnesium, and zinc. pbsociety.org.pltandfonline.comresearchgate.net This improved nutrient uptake may contribute to enhanced photosynthesis and greater assimilate production, ultimately leading to better plant growth. pbsociety.org.pl Furthermore, exogenous application of amino acids like glycine may increase cytokinin-like compounds in plant tissues, which can enhance protein biosynthesis. pbsociety.org.pl

Research on other plants has also indicated that glycine betaine, a derivative of glycine, can positively affect growth by increasing fresh and dry weight, boosting photosynthetic rates, and elevating the content of the plant hormone indoleacetic acid (IAA). igrownews.comresearchgate.net

Table 2: Effects of Glycine Application on Coriander Growth Parameters

Treatment Leaf SPAD Value Stem Diameter Shoot Fresh Weight Root Fresh Weight Shoot Dry Weight Root Dry Weight
Control Baseline Baseline Baseline Baseline Baseline Baseline
10 mg L−1 Glycine Increased Increased Increased Increased Increased Increased
Soil Application (300 & 600 mg kg−1) Increased - Increased Increased - -

Data synthesized from studies on Coriandrum sativum. pbsociety.org.pltandfonline.com

Glycine (this compound) in Plant Stress Responses

Glycine and its derivative, glycine betaine (GB), play a crucial role in helping plants cope with various environmental stresses, particularly abiotic stresses like salinity, drought, and extreme temperatures. researchgate.netcapes.gov.brfrontiersin.org

One of the primary functions of glycine and GB in stress response is as a compatible solute or osmoprotectant. capes.gov.br Under osmotic stress conditions, such as high soil salinity or drought, plants accumulate these compounds in their cells. msbiotech.net This accumulation helps to maintain osmotic balance, preventing excessive water loss and stabilizing cellular structures. msbiotech.net

Glycine-rich proteins (GRPs) are another key component of the plant stress response system. frontiersin.org The expression of GRPs is often induced by various abiotic and biotic stressors. frontiersin.org These proteins, characterized by their high glycine content, are involved in diverse adaptive mechanisms. frontiersin.org Overexpression of certain GRPs has been shown to confer increased stress resistance in plants. frontiersin.org

Furthermore, glycine and GB contribute to stress tolerance through several other mechanisms:

Membrane and Protein Protection: GB can interact with and stabilize cell membranes and proteins, protecting them from damage caused by stress-induced dehydration or temperature fluctuations. researchgate.netfrontiersin.orgmsbiotech.net

Detoxification of Reactive Oxygen Species (ROS): Stress conditions often lead to the overproduction of ROS, which can damage cellular components. GB plays a role in reducing the accumulation and detoxification of ROS, thereby mitigating oxidative stress. frontiersin.org

Photosynthesis Protection: GB helps to protect and stabilize key components of the photosynthetic machinery, such as RuBisCO and photosystem II, from stress-induced damage. frontiersin.org

Glutathione (B108866) Synthesis: Glycine produced during photorespiration can be used for the synthesis of glutathione, an important antioxidant involved in stress protection. whiterose.ac.uknih.gov

Glycine (this compound) in Invertebrate Systems

Glycine plays fundamental roles in the biology of invertebrates, participating in core metabolic processes and serving as a key signaling molecule in their nervous systems. Its functions are being actively investigated in various model organisms, revealing both conserved and unique aspects of its biochemistry and physiology.

In invertebrate model organisms such as the fruit fly, Drosophila melanogaster, and the nematode, Caenorhabditis elegans, glycine is a central metabolite integrated into several key pathways. In both species, glycine metabolism is linked to the glyoxylate cycle and degradation pathways. reactome.orgreactome.org These pathways are crucial for carbohydrate and amino acid homeostasis. In Drosophila, for instance, metabolic pathways involving glycine are well-documented and include the glycine, serine, and threonine metabolism pathway. kegg.jp Key enzymatic reactions include the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to glycine to form sarcosine, catalyzed by glycine N-methyltransferase (GNMT). reactome.org

Research in C. elegans has revealed a significant role for glycine in aging and longevity. Studies have shown that glycine levels increase as the worms age, which is correlated with a decrease in the expression of genes responsible for glycine catabolism. nih.govnih.gov Supplementing the diet of C. elegans with glycine has been demonstrated to extend their lifespan. nih.govbiorxiv.org This effect is dependent on the methionine cycle, a critical metabolic pathway involved in methylation. nih.govbiorxiv.org Glycine feeds into this cycle by providing a one-carbon unit, which is essential for the synthesis of methionine and the universal methyl donor S-adenosylmethionine (SAMe). nih.gov The integrity of key enzymes in this cycle, such as methionine synthase (METR-1) and S-adenosylmethionine synthetase (SAMS-1), is necessary for the lifespan-extending effects of glycine. nih.govbiorxiv.org

Table 1: Key Enzymes in Glycine Metabolism in Drosophila and C. elegans

Enzyme/ProcessOrganism(s)FunctionReference(s)
Glycine N-methyltransferase (GNMT)Drosophila melanogasterTransfers a methyl group to glycine. reactome.org
Glycine cleavage systemDrosophila melanogaster, C. elegansDecarboxylates glycine. reactome.orgkegg.jp
Methionine synthase (METR-1)Caenorhabditis elegansRequired for glycine-mediated lifespan extension. nih.govbiorxiv.org
S-adenosylmethionine synthetase (SAMS-1)Caenorhabditis elegansRequired for glycine-mediated lifespan extension. nih.govbiorxiv.org
Alanine-glyoxylate aminotransferase 2 (AGXT2)Drosophila melanogaster, C. elegansTransaminates glyoxylate and alanine (B10760859) to glycine and pyruvate (B1213749). reactome.orgreactome.org

Glycine is a significant inhibitory neurotransmitter in the nervous systems of both vertebrates and various invertebrates. nih.gov While the understanding of glycinergic transmission in invertebrates is less complete than in vertebrates, evidence points to its crucial role in motor control and other neural functions. researchgate.netfrontiersin.org

Functional evidence for glycinergic neurotransmission in invertebrates was first established in the gastropod mollusk, Aplysia californica, where it is involved in the contraction of the ventral aorta. researchgate.net In the invertebrate chordate Ciona intestinalis, a close relative of vertebrates, glycine receptors and glycinergic transmission are key to coordinating swimming movements. nih.gov Putative glycinergic interneurons have been identified in the nerve cord of Ciona larvae, and the glycine receptors are present on both motoneurons and muscle cells, suggesting a dual role in inhibiting both to control locomotion. nih.gov This indicates that the fundamental neural networks for "spinal-like" locomotion, which rely on glycinergic inhibition, may have ancient evolutionary roots, existing in the common ancestor of chordates. nih.gov

In the cephalochordate amphioxus (Branchiostoma lanceolatum), another key invertebrate model for understanding chordate evolution, glycine is found at high concentrations in the nervous system, alongside other neuroactive amino acids like glutamate (B1630785) and aspartate. ijbs.com Glycine acts as a major inhibitory neurotransmitter, and its actions are mediated by strychnine-sensitive glycine receptors, which are ligand-gated chloride channels. nih.govnih.gov The clearance of glycine from the synapse is regulated by specific glycine transporters (GlyTs), which are members of the Na+/Cl−-dependent solute carrier family 6 (SLC6). mdpi.com The presence of both glycine receptors and transporters underscores the importance of this system in regulating neural activity in these organisms. researchgate.netmdpi.com

Glycine (this compound) in Vertebrate Physiology

In vertebrates, glycine's roles are extensive and well-characterized, ranging from being an indispensable structural component of connective tissues to a critical molecule in hepatic detoxification and renal function.

Glycine is the most abundant amino acid in collagen, the primary structural protein in the extracellular matrix of connective tissues such as skin, bone, tendons, and ligaments. nih.govvidafuel.com The unique structure of collagen, a triple helix, is directly dependent on the high glycine content. nih.gov

The primary amino acid sequence of collagen is characterized by a repeating motif, typically Gly-Pro-X or Gly-X-Hyp, where 'X' can be any other amino acid, Pro is proline, and Hyp is hydroxyproline. nih.govnews-medical.net Glycine appears at almost every third position, constituting about one-third of the total amino acid residues in the collagen molecule. nih.govnews-medical.net Because glycine is the smallest amino acid, with only a hydrogen atom as its side chain, it can fit into the crowded central core of the three-chained collagen helix. nih.gov This allows for the tight winding of the chains, which is essential for the formation of stable collagen fibrils that can withstand significant mechanical stress. nih.gov The substitution of glycine with a bulkier amino acid can disrupt the triple helix structure, leading to diseases like osteogenesis imperfecta. nih.gov

The synthesis of collagen occurs in fibroblasts and involves both intracellular and extracellular steps. nih.gov During this process, glycine, along with proline, serves as a critical precursor. oup.com While the body can synthesize glycine, a sufficient supply is necessary to support the high demands of collagen remodeling, which is a continuous process in musculoskeletal tissues. oup.com

Table 2: Approximate Amino Acid Composition of Collagen

Amino AcidPercentage of Total ResiduesKey RoleReference(s)
Glycine ~33%Allows for tight triple helix formation. nih.govnews-medical.net
Proline~17%Contributes to the helical structure. news-medical.net
Hydroxyproline~10% (Variable)Stabilizes the triple helix via hydrogen bonds. vidafuel.comnews-medical.net
Alanine~11%Fills remaining space in the helix. news-medical.net
Other Amino AcidsVariableParticipate in cross-linking and other interactions. nih.gov

The liver is a central hub for glycine metabolism and plays a critical role in detoxification processes that utilize this amino acid. One of the most important of these is the glycine conjugation pathway, a Phase II detoxification system. frontiersin.orgaskthescientists.com This pathway is responsible for neutralizing a variety of potentially toxic compounds, including both endogenous metabolites and exogenous substances (xenobiotics) like benzoate. frontiersin.orgmdpi.com

The process involves a two-step enzymatic reaction that occurs primarily in the mitochondria of liver cells. frontiersin.orgmdpi.com First, a toxic acyl-CoA intermediate is formed. Then, the enzyme Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from acyl-CoA to glycine. frontiersin.orgmdpi.com This conjugation reaction forms a less toxic, water-soluble acylglycine conjugate (e.g., hippuric acid from benzoate) that can be readily excreted in the urine. frontiersin.orgresearchgate.net This pathway is crucial for preventing the accumulation of toxic acyl-CoA intermediates, which can otherwise sequester the essential cofactor coenzyme A (CoASH) and impair mitochondrial function. mdpi.com

Another key hepatic enzyme involving glycine is Glycine N-methyltransferase (GNMT). GNMT is abundant in the liver and plays a regulatory role in the methionine cycle by managing the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). annalsgastro.gr It does this by catalyzing the methylation of glycine to form sarcosine, thereby consuming excess SAM. annalsgastro.gr GNMT is also implicated in regulating genes involved in detoxification and antioxidant pathways. annalsgastro.gr

Table 3: Key Pathways and Enzymes in Hepatic Glycine Metabolism

Pathway/EnzymeFunctionSubstrates/ProductsReference(s)
Glycine Conjugation Pathway Phase II detoxification.Converts acyl-CoAs to excretable acylglycines. frontiersin.orgmdpi.com
Glycine N-acyltransferase (GLYAT)Key enzyme in glycine conjugation.Substrates: Acyl-CoA, Glycine; Product: Acylglycine. frontiersin.orgmdpi.com
Glycine N-methyltransferase (GNMT)Regulates the methionine cycle and SAM levels.Substrates: Glycine, SAM; Products: Sarcosine, SAH. annalsgastro.gr

The kidneys play a vital role in maintaining glycine homeostasis by efficiently reabsorbing it from the glomerular filtrate. abdominalkey.com This process prevents the loss of this valuable amino acid in the urine and occurs primarily in the proximal tubule of the nephron. abdominalkey.comnih.gov The reabsorption is an active process mediated by several specialized amino acid transporters located on the luminal (apical) membrane of the tubular epithelial cells. jci.orgscispace.com

At least four distinct solute carrier (SLC) transporters are involved in the renal reabsorption of glycine and imino acids (proline and hydroxyproline). jci.orgphysiology.org These transporters exhibit different specificities and are located in different segments of the proximal tubule. jci.org

SLC36A2 (PAT2): A high-capacity transporter for both glycine and imino acids, located in the early part of the proximal tubule (S1 segment). jci.org

SLC6A20 (IMINO or SIT1): A specific transporter for imino acids, located in the later segments (S2/S3). jci.orgphysiology.org

SLC6A18 (XT2): A transporter thought to be specific for glycine, also located in the later proximal tubule segments. jci.orgphysiology.org

SLC6A19 (B⁰AT1): A general neutral amino acid transporter that also contributes significantly to glycine and proline reabsorption throughout the proximal tubule. jci.orgphysiology.org

Defects in these transporters can lead to inherited disorders. For example, familial iminoglycinuria, a condition characterized by the excessive urinary excretion of proline, hydroxyproline, and glycine, can result from mutations in the genes encoding these transporters, particularly SLC36A2 and SLC6A20. jci.orgresearchgate.net The complexity of glycine transport is highlighted by the fact that mutations in multiple transporter genes can contribute to the phenotype. jci.org The infusion of glycine has also been shown to affect renal hemodynamics, increasing the glomerular filtration rate (GFR) and inhibiting sodium reabsorption in both proximal and distal nephron segments. capes.gov.br

Table 4: Major Renal Transporters for Glycine

Transporter (Gene)Location in Proximal TubuleSubstrate(s)Associated Condition(s)Reference(s)
SLC36A2 (PAT2) S1 Segment (Early)Glycine, Proline, HydroxyprolineIminoglycinuria jci.org
SLC6A20 (IMINO/SIT1) S2/S3 Segments (Late)Proline, HydroxyprolineIminoglycinuria jci.orgphysiology.org
SLC6A18 (XT2) S2/S3 Segments (Late)Glycine (presumed specific)Hyperglycinuria jci.orgphysiology.org
SLC6A19 (B⁰AT1) ThroughoutNeutral amino acids, including GlycineHartnup Disorder jci.orgphysiology.org

Glycine (this compound) in Avian Uric Acid Synthesis

In avian species, the primary end product of nitrogen metabolism is uric acid, a process in which glycine plays a crucial and quantitatively significant role. semanticscholar.org Birds possess a high demand for glycine specifically for its involvement in the de novo synthesis of uric acid, which is the principal mechanism for excreting excess nitrogen derived from amino acid catabolism. nih.govnih.gov This metabolic pathway underscores the importance of glycine in avian nutrition, where it is often considered a semi-essential amino acid, particularly in young, rapidly growing birds whose capacity for endogenous glycine synthesis may be limited. nih.gov

The synthesis of a single molecule of uric acid requires specific molecular precursors, including glycine, glutamine, aspartate, carbon dioxide, and formyltetrahydrofolate. researchgate.net Isotopic tracer studies have confirmed that the entire glycine molecule is incorporated into the purine (B94841) ring structure of uric acid. semanticscholar.org The demand for glycine for uric acid synthesis is substantial; it has been suggested that this process is likely the most significant metabolic use for glycine in birds. semanticscholar.org Research indicates that in broiler chicks fed low-protein diets, dietary glycine can become a limiting nutrient, as it is essential for synthesizing uric acid to excrete surplus nitrogen. usda.gov A flux balance analysis in broilers demonstrated that dietary glycine intake was often insufficient to meet the combined requirements for both growth and uric acid excretion, highlighting the critical need for de novo synthesis from precursors like serine. nih.gov Threonine can also be metabolized to glycine in poultry, serving as another source for this vital precursor to uric acid synthesis. frontiersin.org

The relationship between nitrogen intake and uric acid excretion is closely linked, with uric acid output paralleling nitrogen loss. semanticscholar.org The metabolic cost of producing uric acid is higher than that of urea (B33335) (the primary nitrogenous waste in mammals) in terms of both ATP and organic carbon. nih.govresearchgate.net However, this pathway is advantageous for water conservation, a crucial adaptation for avian embryos developing within an egg. researchgate.net Studies have shown that glycine supplementation can influence uric acid biosynthesis in chickens. nih.gov

Glycine (this compound) Transport Systems and Mechanisms

The movement of glycine across cellular membranes is mediated by specialized protein structures known as transporters. These proteins are essential for regulating glycine concentrations in various tissues and cellular compartments, including the central nervous system where glycine functions as a neurotransmitter. d-nb.info The primary family of transporters responsible for glycine reuptake from the extracellular space is the Solute Carrier (SLC) family. nih.govcpn.or.kr

Solute Carrier (SLC) Transporters for Glycine (this compound)

Glycine transport is predominantly handled by members of the SLC6 and SLC36 families of solute carriers. These transporters are crucial for maintaining glycine homeostasis. cpn.or.krguidetopharmacology.orgresearchgate.net

The main glycine transporters belong to the SLC6 family, also known as the neurotransmitter sodium symporter (NSS) family. nih.govpnas.orgnih.gov Two primary subtypes, GlyT1 and GlyT2, have been identified and are encoded by the SLC6A9 and SLC6A5 genes, respectively. nih.govgenecards.orgwikipedia.org

GlyT1 (SLC6A9): This transporter is found on glial cells and, to some extent, on neurons. d-nb.infogenecards.org It plays a key role in clearing glycine from the synaptic cleft at both inhibitory glycinergic synapses and excitatory glutamatergic synapses, where glycine acts as a co-agonist for NMDA receptors. cpn.or.krguidetopharmacology.org Five splice variants of GlyT1 (a-e) have been identified, differing in their N- and C-termini. guidetopharmacology.org

GlyT2 (SLC6A5): GlyT2 is located specifically on the presynaptic terminals of glycinergic neurons in the brainstem, spinal cord, and cerebellum. nih.govwikipedia.org Its primary function is to recapture glycine into the nerve terminal, making the neurotransmitter available for repackaging into synaptic vesicles. d-nb.infoguidetopharmacology.org Three splice variants of GlyT2 (a-c) are known. guidetopharmacology.org

ATB⁰⁺ (SLC6A14): This transporter, while also a member of the SLC6 family, exhibits broad substrate specificity, transporting all neutral and cationic amino acids in addition to glycine. pnas.org

IMINO (SLC6A20): Also known as B⁰AT1, this transporter is involved in the absorption of proline and glycine in the intestine and kidney. researchgate.netnih.gov

Other SLC families also contribute to glycine transport:

PAT1 (SLC36A1) and PAT2 (SLC36A2): These are proton-dependent amino acid transporters that can move glycine and proline. researchgate.net

SLC25A38: This is a mitochondrial glycine transporter, essential for heme biosynthesis in erythroid cells. ebi.ac.uk

Transporter NameGene NameSLC FamilyPrimary LocationKey Function
GlyT1SLC6A9SLC6Glial cells, some neuronsSynaptic glycine clearance, NMDA receptor modulation. cpn.or.krguidetopharmacology.org
GlyT2SLC6A5SLC6Presynaptic glycinergic neuronsGlycine reuptake for vesicular refilling. d-nb.infoguidetopharmacology.org
ATB⁰⁺SLC6A14SLC6Intestine, kidney, lung, etc.Broad specificity transport of neutral and cationic amino acids, including glycine. pnas.orgnih.gov
IMINOSLC6A20SLC6Intestine, kidneyApical absorption of proline and glycine. researchgate.netnih.gov
PAT1 / PAT2SLC36A1 / SLC36A2SLC36Intestine, kidney, brainProton-coupled transport of small neutral amino acids. researchgate.net
Mitochondrial Glycine TransporterSLC25A38SLC25Inner mitochondrial membraneGlycine import into mitochondria for heme synthesis. ebi.ac.uk

Structural Biology of Glycine (this compound) Transporters

The structural understanding of glycine transporters has advanced significantly through crystallography and homology modeling, primarily focusing on the SLC6 family. These transporters are integral membrane proteins that share a common structural fold. acs.org

SLC6 transporters, including GlyT1 and GlyT2, typically consist of 12 transmembrane (TM) domains. acs.org The structure features two topologically inverted repeats of five TMs each (TM1-5 and TM6-10). These repeats form two distinct bundles: a "scaffold" or "hash" bundle (TMs 3, 4, 8, 9) and a "core" or "bundle" bundle (TMs 1, 2, 6, 7). acs.org The substrate binding site and the ion binding sites are located deep within the protein, at the interface of these bundles. acs.orgfrontiersin.org

The transport mechanism is described by the "alternating access" model, where the transporter exists in at least two major conformations: outward-facing and inward-facing. d-nb.infofrontiersin.org In the outward-facing state, the binding sites are accessible from the extracellular space. Binding of ions and the glycine substrate induces a conformational change, transitioning the transporter to an inward-facing state, which allows for the release of glycine and ions into the cytoplasm. frontiersin.org

Recently, the high-resolution structure of human GlyT1 in complex with a synthetic single-domain antibody and a potent inhibitor was determined using serial synchrotron crystallography. nih.govau.dk This structure revealed that the inhibitor binds at the intracellular gate, locking the transporter in an inward-open conformation and thereby preventing the transport cycle. nih.gov This structural insight provides a detailed mechanism of inhibition and a blueprint for the rational design of new therapeutic agents targeting GlyT1. nih.govau.dk Homology models of GlyT2, often based on the crystal structures of related transporters like the dopamine (B1211576) transporter (dDAT) and GlyT1, have been crucial for identifying key residues in the substrate and inhibitor binding sites, explaining, for instance, the substrate specificity differences between GlyT1 and GlyT2. frontiersin.org

Analytical and Methodological Approaches for Glycine Mfcd00010060 Research

Chromatographic Techniques for Glycine (B1666218) (MFCD00010060) Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids like glycine, which often lack strong chromophores for direct detection. These methods achieve separation based on the differential partitioning of glycine between a stationary phase and a mobile phase, often requiring derivatization to enhance detection.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for glycine analysis due to its high resolution and sensitivity. nih.gov Since glycine does not possess a suitable chromophore for UV or fluorescence detection, a pre-column or post-column derivatization step is necessary. jasco-global.com This process involves reacting glycine with a labeling agent to form a derivative that is easily detectable.

Common derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. While effective, OPA derivatives of glycine can sometimes be unstable. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with amino acids to form stable, fluorescent derivatives that can be detected with high sensitivity. A method using AQC derivatization followed by reversed-phase HPLC and UV detection has been validated for the simultaneous measurement of glycine, glutamate (B1630785), and alanine (B10760859) in human plasma. nih.gov

Dansyl chloride: Reacts with the primary amino group of glycine to produce a fluorescent derivative, enabling quantification. researchgate.net

Phenylisothiocyanate (PITC): Used for pre-column derivatization, but it often requires a lengthy derivatization time and a step to remove excess reagent. nih.gov

Reversed-phase HPLC (RP-HPLC) is frequently employed for separating the derivatized glycine. nih.gov The separation is typically achieved on a C18 column. nih.govnih.gov Ion-pair chromatography, a variant of RP-HPLC, can also be used. This method introduces an ion-pairing agent to the mobile phase to enhance the retention and separation of charged molecules like glycine. nih.gov

Table 1: Comparison of HPLC Derivatization Reagents for Glycine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycine (this compound) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for amino acid analysis, offering high sensitivity and specificity. ubbcluj.ro Due to the polar and non-volatile nature of glycine, derivatization is essential to make it amenable to GC analysis. sigmaaldrich.com This process converts glycine into a more volatile and thermally stable compound.

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on the amino and carboxyl groups with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com

Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester, followed by acylation of the amino group using reagents like pentafluoropropionic anhydride. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS methods have been developed for the comprehensive analysis of amino acids in biological fluids like plasma and urine. nih.govnih.gov Selected Ion Monitoring (SIM) mode can be used to increase sensitivity for low-level quantification. ubbcluj.ro

Ion-Exchange Chromatography and Amino Acid Analyzers

Ion-exchange chromatography (IEC) is a classic and highly reliable method for amino acid analysis and is the foundational technology for dedicated amino acid analyzers. 193.16.218researchgate.net This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.

In a typical setup, a cation-exchange resin is used. arvojournals.org Amino acids are applied to the column at a low pH, where they are positively charged and bind to the negatively charged resin. A gradient of increasing pH and/or ionic strength is then used to elute the amino acids sequentially. 193.16.218 Glycine, being a small, neutral amino acid, elutes at a characteristic time that allows for its separation from other amino acids like proline, cystine, and alanine. 193.16.218

For detection, a post-column derivatization with ninhydrin (B49086) is commonly employed. nih.govresearchgate.net Ninhydrin reacts with the separated amino acids to produce a colored compound (Ruhemann's purple), which is detected by a spectrophotometer. researchgate.net While robust and reproducible, traditional IEC methods can have long run times. nih.gov

Capillary Electrophoresis (CE) for Glycine (this compound) Profiling

Capillary Electrophoresis (CE) is an efficient separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid analysis times. creative-proteomics.commdpi.com It has become a valuable tool for profiling amino acids in complex biological samples with minimal pretreatment. springernature.comnih.gov

Different modes of CE can be used for glycine analysis:

Capillary Zone Electrophoresis (CZE): Separates ions in an open capillary based on their charge-to-size ratio. nih.gov

Micellar Electrokinetic Chromatography (MEKC): Incorporates a surfactant (micelles) into the buffer, allowing for the separation of both charged and neutral molecules. nih.gov

Direct detection of glycine can be challenging due to its lack of a strong UV-absorbing chromophore. Therefore, derivatization is often used to enhance sensitivity for UV or fluorescence detection. creative-proteomics.com Alternatively, CE can be coupled directly to a mass spectrometer (CE-MS), which provides high selectivity and sensitivity without the need for derivatization. creative-proteomics.comspringernature.com CE-MS is typically performed using a strongly acidic buffer and positive-ion mode electrospray ionization (ESI). springernature.com

Spectroscopic Methods for Glycine (this compound) Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of glycine. These techniques provide detailed information about the arrangement of atoms and the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycine (this compound) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in both solution and solid states. acs.orgresearchgate.net It provides information on the connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the solid state, ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is frequently used. blogspot.comescholarship.org Glycine is often used as a standard for setting up ¹³C CP/MAS experiments. blogspot.com The chemical shifts of the carbonyl and α-carbon are sensitive to the polymorphic form of solid glycine. For instance, the α-polymorph exhibits a ¹³C chemical shift for the carboxyl group at approximately 176.5 ppm, while the γ-polymorph shows this resonance at 174.6 ppm. blogspot.comnsf.gov

In solution, ¹H NMR and ¹³C NMR provide characteristic signals for glycine. The ¹H NMR spectrum in D₂O typically shows a singlet for the two equivalent α-protons. The ¹³C NMR spectrum shows two distinct resonances for the carbonyl carbon and the α-carbon. bmrb.io Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the ¹H and ¹³C signals, confirming the structure. hmdb.ca NMR can also be used to study molecular dynamics, such as the rotation of the –NH₃⁺ group in solid glycine. nsf.govresearchgate.net

Table 2: Typical NMR Chemical Shifts for Glycine

Based on a comprehensive review of chemical databases, the identifier This compound does not correspond to the amino acid Glycine. Instead, this MDL number is consistently associated with the chemical compound N2-Isobutyryl-2'-deoxyguanosine .

Multiple chemical suppliers and databases confirm this identification:

Fisher Scientific , Tokyo Chemical Industry (TCI) , and Ambeed all list this compound as the MDL number for N2-Isobutyryl-2'-deoxyguanosine. fishersci.caambeed.comtcichemicals.com

The PubChem and ChemSpider databases also link this compound to N2-Isobutyryl-2'-deoxyguanosine, with the corresponding CAS number 68892-42-2. nih.govchemspider.com

The IUPAC name for the compound identified by this compound is N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide. nih.gov This is a protected nucleoside used in the synthesis of oligonucleotides. chemicalbook.com

Due to this fundamental discrepancy in the provided chemical identifier, it is not possible to generate the requested article focusing on Glycine. The analytical and methodological approaches for Glycine would be entirely different from those for N2-Isobutyryl-2'-deoxyguanosine. Therefore, proceeding with the requested outline for Glycine under the identifier this compound would be scientifically inaccurate.

Biosensors and Enzyme-Coupled Assays for Glycine (this compound) Detection

Electrochemical Biosensors for Glycine (this compound) Quantification

The quantitative determination of glycine in biological fluids is critical for clinical diagnostics, as its levels are associated with various physiological functions and disorders. mdpi.comnih.gov Electrochemical biosensors have emerged as a promising alternative to traditional methods like liquid chromatography, offering the potential for rapid, affordable, and point-of-care analysis. mdpi.comnih.gov The majority of these sensors operate via the electrochemical oxidation of glycine. mdpi.com

A notable advancement in this area is the development of an amperometric biosensor for quantifying glycine in biological fluids such as serum, urine, and sweat. nih.govresearchgate.net This sensor is engineered using a novel quinoprotein that specifically catalyzes the oxidation of glycine. nih.gov The enzymatic reaction produces hydrogen peroxide, which is subsequently detected through the redox conversion of Prussian blue, a mediator immobilized on the electrode surface. nih.govresearchgate.net To enhance performance and minimize interference from other substances commonly found in biological samples, such as ascorbic acid, the sensor design incorporates specific materials. nih.govresearchgate.net The quinoprotein is encapsulated within a chitosan (B1678972) matrix, and an outer layer of Nafion is applied to effectively suppress matrix interference. nih.govresearchgate.net

The performance of such biosensors has been validated, demonstrating features essential for clinical applications. nih.gov Validation against commercial fluorescence kits has shown a discrepancy of less than 9%. nih.gov While significant progress has been made, challenges remain in developing electrochemical sensors that meet all the requirements for direct analysis of biological fluids, including appropriate selectivity, a broad linear range of response, and stable operation under physiological conditions. mdpi.comnih.gov

Performance Metric Reported Value Source
Linear Range 25–500 μM nih.govresearchgate.net
Response Time < 7 seconds nih.govresearchgate.net
Reproducibility Variation < 6% nih.gov
Validation Discrepancy < 9% (vs. fluorescence kit) nih.gov

Advanced Imaging Techniques for Glycine (this compound) Localization

Visualizing the spatial distribution and concentration of glycine in tissues and cells is fundamental to understanding its roles in neuroscience and pathology. Advanced imaging techniques have provided powerful tools for this purpose.

Genetically encoded fluorescent sensors are powerful tools for the non-invasive, real-time monitoring of molecules in living cells. nih.govresearchgate.netbiorxiv.org These sensors are proteins engineered to change their fluorescent properties upon binding to a specific analyte. biorxiv.org For glycine, this has been achieved by creating fusion proteins that combine a fluorescent protein with a glycine-binding domain, such as a glycine receptor (GlyR) channel. researchgate.netresearchgate.net

One such construct, termed BioSensor-GlyR, incorporates a chloride-sensitive fluorescent probe (Cl-Sensor) into the cytoplasmic domain of a GlyR channel. researchgate.netresearchgate.net When glycine binds to the receptor, it opens the channel, allowing chloride ions to flow and alter the fluorescence of the integrated sensor. researchgate.net This allows for the simultaneous spectroscopic monitoring of GlyR channel activity and intracellular chloride concentration changes induced by glycine. researchgate.netresearchgate.net Another approach involves using Förster resonance energy transfer (FRET), where two fluorescent proteins (e.g., cyan and yellow fluorescent proteins) are fused to a sensory domain. nih.gov Binding of the target molecule, such as glycine betaine (B1666868) in a related sensor, induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a measurable change in the FRET signal. nih.gov These genetically encoded probes can be expressed in specific cells or organisms, enabling high-resolution imaging of glycine dynamics in various biological contexts. nih.govresearchgate.net

Sensor TypePrincipleApplicationKey Finding
BioSensor-GlyR Fusion of Glycine Receptor (GlyR) and a Cl-SensorMonitoring GlyR channel function in cultured cellsAllows simultaneous measurement of glycine-induced currents and changes in intracellular chloride concentration. researchgate.netresearchgate.net
iGABASnFR Single fluorescent protein (cpGFP) inserted into a binding proteinImaging neurotransmitter dynamicsWhile designed for GABA, it shows very low affinity for glycine, highlighting the specificity of these probes. nih.gov
GBOS FRET-based sensor with a Glycine Betaine binding proteinReal-time monitoring of Glycine Betaine levels in living cellsDemonstrates the utility of FRET nanosensors for quantifying related compatible solutes. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of various molecules, including amino acids, directly in tissue sections without the need for labels. researchgate.netfrontiersin.org Matrix-assisted laser desorption/ionization (MALDI)-MSI is particularly useful for this purpose. researchgate.netnih.gov However, the detection of small, polar molecules like glycine can be challenging due to low detection sensitivity and interference from the matrix. researchgate.net To overcome this, on-tissue chemical derivatization strategies are employed to enhance the ionization efficiency and detection of glycine. researchgate.netnih.gov

MALDI-MSI has been successfully used to investigate the detailed distribution and abundance of glycine in the developing and adult mouse brain. researchgate.netnih.govx-mol.com These studies revealed that derivatized glycine is detected throughout the brain, with a particularly high abundance in the brain stem compared to other areas. researchgate.netnih.gov Understanding this distribution is crucial for providing insights into the pathogenesis of glycine-related neurological disorders, such as nonketotic-hyperglycinemia (NKH). researchgate.netnih.govx-mol.com MSI has also been applied in plant biology to visualize the distribution of amino acids, including glycine, in maize roots, shedding light on nitrogen assimilation and transport. frontiersin.org

Research Area Sample Type Key Finding Source
Neuroscience Developing and adult mouse brain tissueGlycine is abundantly detected in the brain stem, with lower levels in other regions. researchgate.netnih.govx-mol.com
Plant Biology Maize roots (B73 inbred line)Glycine shows a more even distribution across the root cortex compared to other amino acids like leucine. frontiersin.org

Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the quantitative analysis of biological processes in vivo. nih.govnih.gov By using radiolabeled molecules (tracers), PET can track the metabolic fate of various compounds. nih.govresearchgate.net While PET has been extensively used to study tumor metabolism with tracers like [¹⁸F]FDG for glucose, researchers have also investigated radiolabeled natural amino acids, including glycine, as potential tumor-imaging agents. frontiersin.org The rationale is that many tumors exhibit altered amino acid metabolism to support their rapid growth. frontiersin.orgajronline.org

The development of PET tracers specifically for glycine metabolism has been less extensive compared to other amino acids like glutamine or leucine. nih.govajronline.org However, significant research has focused on developing PET ligands for the N-methyl-D-aspartate (NMDA) receptor, which has a mandatory co-agonist binding site for glycine. nih.gov Tracers such as [¹¹C]GV150526X have been developed with high affinity for this glycine site. nih.gov Imaging this site provides a way to quantify the density and occupancy of NMDA receptors, which is crucial for studying neuropsychiatric disorders, rather than imaging the metabolic flux of glycine itself. nih.govnih.gov These studies highlight the dual role of glycine as both a metabolite and a neurotransmitter, with PET offering tools to investigate its receptor pharmacology in living systems. nih.gov

Omics Approaches Integrating Glycine (this compound) Data

Omics technologies provide a comprehensive view of molecular systems, and integrating data about glycine within these frameworks has yielded significant insights into its systemic roles.

Metabolomics, the large-scale study of small molecules or metabolites, has frequently identified glycine as a key player in various physiological and pathological states. nih.govnih.govresearchgate.net By measuring the consumption and release of hundreds of metabolites from cells, researchers have linked glycine metabolism directly to cellular proliferation rates, particularly in cancer. nih.govnih.gov

One study involving the NCI-60 panel of cancer cell lines used mass spectrometry to profile metabolite exchange with the culture media. nih.govnih.gov The analysis identified that glycine consumption was one of the two metabolic markers most strongly correlated with rapid proliferation across the diverse cancer cells. nih.gov Furthermore, the expression of genes for the mitochondrial glycine biosynthetic pathway also correlated strongly with proliferation rates. nih.govnih.gov This increased reliance on both exogenous and endogenous glycine may represent a metabolic vulnerability in rapidly dividing cancer cells. nih.gov Metabolomic analyses have also implicated altered glycine metabolism in other conditions. For instance, in Sertoli cells treated with gold nanorods, a significant decrease in glycine was observed, linked to mitochondrial disruption. rsc.org In patients with cyanotic heart disease, serum metabolomics revealed elevated levels of glycine along with other amino acids, pointing to shifts in energy and amino acid metabolism. biomedpharmajournal.org

Study ContextSample TypeKey Finding Regarding GlycineImplication
Cancer Proliferation NCI-60 cancer cell linesGlycine consumption is strongly correlated with rapid cell proliferation rates. nih.govnih.govGlycine metabolism is a potential target for selectively impairing cancer cell growth. nih.govnih.gov
Cyanotic Heart Disease Human serumGlycine levels were significantly increased in patients compared to controls. biomedpharmajournal.orgReflects altered amino acid and energy metabolism associated with the disease state. biomedpharmajournal.org
Nanoparticle Toxicity TM-4 Sertoli cell lineGlycine was highly decreased following treatment with gold nanorods. rsc.orgGlycine may be a key metabolic intermediary in nanoparticle-induced mitochondrial toxicity. rsc.org

Proteomics and Glycine (this compound)-Containing Peptides

The study of peptides containing glycine, the simplest amino acid, is fundamental in proteomics for understanding protein structure, function, and regulation. Analytical and methodological approaches are continuously evolving to enhance the detection, identification, and quantification of these peptides from complex biological samples.

A significant challenge in liquid chromatography-mass spectrometry (LC-MS) based proteomics is the signal suppression caused by mobile phase additives like trifluoroacetic acid (TFA), which is often used for optimal chromatographic separation. acs.orgnih.gov Research has demonstrated that the simple addition of a small amount of glycine (e.g., 2 mM) directly into TFA-containing mobile phases can substantially mitigate this ion suppression. acs.orgnih.gov This method has been shown to boost the mass spectrometry signal-to-noise ratio of peptides by more than an order of magnitude, providing a straightforward way to achieve greater detection sensitivity without compromising chromatographic performance. acs.orgnih.gov

For more targeted analyses, specific enrichment strategies have been developed. A chemoenzymatic method utilizing a mutated Sortase A enzyme allows for the highly selective enrichment of proteoforms that have glycine at their N-terminus. nih.gov This technique has enabled the identification of over 2,000 unique N-terminal glycine-containing peptides from more than 1,000 proteins, many of which were previously unknown due to their low abundance. nih.gov This approach not only enhances proteome coverage but also facilitates the study of protein dynamics. researchgate.net By integrating this enrichment with stable isotope labeling, researchers can quantify the degradation rates of these specific proteoforms, revealing that many have very short half-lives, which is indicative of rapid degradation. nih.gov

The identification of peptides by tandem mass spectrometry (MS/MS) relies on predictable fragmentation patterns. Studies on simple glycine-containing peptides have characterized their gas-phase fragmentation reactions. acs.orgresearchgate.net For protonated molecules, two primary pathways for the loss of water have been identified, corresponding to retro-Koch and retro-Ritter type reactions. acs.orgresearchgate.net Understanding these fragmentation behaviors is crucial for the accurate interpretation of MS/MS spectra and confident peptide identification. However, challenges in the analytical workflow persist, including the potential for acetone, a common solvent for protein precipitation, to cause chemical modifications and mass artifacts on glycine-containing peptides under acidic conditions. researcher.life

The functional significance of glycine's position within a peptide is a key area of research. For instance, an N-terminal glycine can act as a degradation signal (a degron) that is recognized by specific E3 ligases, targeting the protein for degradation via the N-degron pathway. researcher.life This plays a critical role in protein quality control. researcher.life Proteomic analyses have been instrumental in investigating specific biological hypotheses, such as the assertion that the herbicide glyphosate (B1671968) could substitute for glycine in proteins. d-nb.info A detailed proteomic study of mammalian cells grown with high concentrations of glyphosate found no evidence of such substitution, conclusively demonstrating that the claim was incorrect. d-nb.info

Analytical ApproachKey Research FindingReference
LC-MS Mobile Phase OptimizationAddition of 2 mM glycine to TFA-containing mobile phases boosts peptide signal-to-noise ratio by >10x. acs.orgnih.gov
Chemoenzymatic Enrichment (Sortase A)Selective capture of N-terminal glycine peptides enabled identification of >2000 unique peptides and quantification of their degradation rates. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS)Characterized two main water-loss fragmentation pathways for glycine-containing peptides: retro-Koch and retro-Ritter reactions. acs.orgresearchgate.net
Functional ProteomicsN-terminal glycine can serve as a degron, targeting proteins for degradation and regulating protein homeostasis. researcher.life
Applied ProteomicsAnalysis of the total proteome showed no evidence of glyphosate substitution for glycine in mammalian proteins. d-nb.info
Table 1: Summary of key research findings in the proteomics of glycine-containing peptides.

Transcriptomics of Glycine (this compound) Metabolic Enzymes

Transcriptomics, the study of the complete set of RNA transcripts, provides powerful insights into the regulation of metabolic pathways. The metabolism of glycine is primarily controlled by two key enzymatic systems: the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT). Transcriptomic studies have revealed complex regulatory networks governing the expression of the genes encoding these enzymes.

The regulation of GCS gene expression is also critical in diverse biological contexts. In pluripotent stem cells, the expression of Gldc, the rate-limiting GCS enzyme, is highly activated to support pluripotency. life-science-alliance.org In Escherichia coli, the GCS, encoded by the gcvTHP operon, co-regulates the expression of cas3, a crucial gene in the CRISPR/Cas system, thereby contributing to the defense against bacteriophages. mdpi.com

Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, placing it at a critical intersection of amino acid and one-carbon metabolism. rsc.orgmdpi.com Transcriptomic analyses have shown that SHMT genes are regulated by a wide array of developmental and environmental cues. In Populus, an SHMT isoform (PtSHMT2) is highly expressed in developing xylem and is co-expressed with genes involved in secondary cell wall biosynthesis. rsc.orgresearchgate.net Overexpression of this gene led to increased biomass and altered expression of hundreds of other genes, including transcription factors that are master switches of cell wall synthesis. rsc.orgresearchgate.net In rice, the transcript levels of OsSHMT3 are accentuated in response to salt stress, and its overexpression in Arabidopsis confers salt tolerance. frontiersin.org

Integrated transcriptomic and metabolomic analyses have further elucidated the role of glycine metabolic enzymes. A study on mouse macrophages revealed that silencing the EMMPRIN gene led to decreased expression of Shmt1, Shmt2, and Gcsh, significantly altering one-carbon metabolism. frontiersin.org In T-cell acute lymphoblastic leukemia, translatome analysis showed that enzymes in the serine biosynthesis pathway were transcriptionally upregulated, while the glycine synthesis enzyme SHMT2 was unchanged, indicating a metabolic rewiring. nih.gov Furthermore, the cytosolic SHMT1 protein has been found to have a moonlighting function as an RNA-binding protein, directly binding to the mRNA of its mitochondrial counterpart, SHMT2, to regulate its expression, thereby controlling the metabolic flux between cellular compartments. oup.com

Enzyme/SystemOrganism/ModelKey Transcriptomic Regulation FindingReference
Glycine Cleavage System (GCS)ChickenGene expression is tissue-specific (liver, kidney, brain) and coordinately regulated. nih.gov
Glycine Cleavage System (GCS)YeastGene expression is repressed by rich nitrogen sources and induced by glycine. oup.com
Glycine Cleavage System (GCS)E. coliThe gcvTHP operon is involved in regulating the CRISPR/Cas system. mdpi.com
Serine Hydroxymethyltransferase (SHMT)Populus (poplar tree)PtSHMT2 is co-expressed with cell wall biosynthesis genes; its overexpression alters the plant transcriptome. rsc.orgresearchgate.net
Serine Hydroxymethyltransferase (SHMT)Rice / ArabidopsisOsSHMT3 expression is induced by salt stress, conferring tolerance. frontiersin.org
SHMT / GCSMouse MacrophagesSilencing of EMMPRIN leads to downregulation of Shmt1, Shmt2, and Gcsh transcripts. frontiersin.org
SHMT1 / SHMT2Human Cancer CellsCytosolic SHMT1 protein binds to SHMT2 mRNA to post-transcriptionally regulate its expression. oup.com
Table 2: Summary of transcriptomic regulation of key enzymes in glycine metabolism.

Chemical Synthesis and Industrial Applications of Glycine Mfcd00010060

Historical Methods for Glycine (B1666218) (MFCD00010060) Chemical Synthesis

Early methods for synthesizing glycine laid the groundwork for the more advanced industrial processes used today. These initial routes, while not always efficient for large-scale production, were pivotal in the chemical understanding of amino acid synthesis.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a well-established method for producing amino acids from aldehydes. youtube.commasterorganicchemistry.com For glycine synthesis, the process begins with formaldehyde (B43269), which reacts with ammonia (B1221849) (often from ammonium (B1175870) chloride) to form an imine. masterorganicchemistry.com This intermediate is then attacked by a cyanide ion (e.g., from potassium cyanide) to yield an α-aminonitrile (aminoacetonitrile). masterorganicchemistry.comorganic-chemistry.org The final step involves the hydrolysis of the nitrile group to a carboxylic acid, producing glycine. masterorganicchemistry.com

Imine Formation: Formaldehyde reacts with ammonia.

Cyanide Addition: The resulting imine is treated with a cyanide source to form aminoacetonitrile (B1212223). masterorganicchemistry.com

Hydrolysis: The aminoacetonitrile is hydrolyzed to yield glycine. orgsyn.org

Computational studies have investigated the reaction mechanism, noting that a proton transfer from hydrogen cyanide to formaldehyde initiates the process, followed by the addition of ammonia. researchgate.net While the Strecker synthesis is a primary method for glycine production, particularly in the United States and Japan, its reliance on highly toxic cyanides is a significant drawback. wikipedia.orgrsc.org

Table 1: Key Stages of Strecker Synthesis for Glycine

Stage Reactants Intermediate/Product
1. Imine Formation Formaldehyde, Ammonia Iminium ion
2. Aminonitrile Formation Iminium ion, Cyanide Aminoacetonitrile
3. Hydrolysis Aminoacetonitrile, Water, Acid/Base Glycine

Amidocarbonylation emerged as another significant route for synthesizing N-acyl-α-amino acids, which can be hydrolyzed to produce the desired amino acid. google.com This process involves the reaction of an aldehyde, an amide, and carbon monoxide, catalyzed by a transition metal complex, typically involving cobalt. google.com For glycine production, paraformaldehyde is reacted with an amide (such as acetamide) and carbon monoxide. google.com The resulting N-acetylglycine is then hydrolyzed to yield glycine. google.com

A key challenge in this process has been the separation of the highly polar N-acetylglycine product from the cobalt catalyst. google.com Research has focused on optimizing catalysts and reaction conditions to improve selectivity and facilitate product recovery. google.com

Other early synthetic approaches included the hydrolysis of methyleneaminoacetonitrile and the direct ammonolysis of α-haloacids, though yields could be lower, in the range of 40% to 60%. orgsyn.orgscielo.br

Modern Industrial Production Methods for Glycine (this compound)

Modern industrial synthesis of glycine is dominated by methods that are cost-effective, scalable, and produce a high-purity product. The primary route involves the use of chloroacetic acid as a key starting material. wikipedia.org

The most prevalent industrial method for glycine production is the amination (or ammonolysis) of chloroacetic acid. wikipedia.orggloballcadataaccess.orgajgreenchem.com This process involves treating chloroacetic acid with a large excess of ammonia. scielo.brgloballcadataaccess.org The reaction proceeds via a nucleophilic substitution where the amino group from ammonia displaces the chloride ion.

The fundamental reaction is: C₂H₃ClO₂ + 2 NH₃ → C₂H₅NO₂ + NH₄Cl globallcadataaccess.orggloballcadataaccess.org

Liquid-phase amination is a refinement of the chloroacetic acid method. The reaction is typically carried out in an aqueous solution or a solvent like methanol. google.comrsc.org Catalysts such as urotropine (hexamethylenetetramine) are often employed to improve reaction stability and yield. google.comgoogle.com

In this process, chloroacetic acid and ammonia (often bubbled as a gas into the liquid phase) are the primary reactants. google.com The use of specific catalysts and solvents can help control the reaction and minimize the formation of byproducts like iminodiacetic acid. google.comgoogle.com Patents describe methods using low-carbon alcohol solvents and organic amines as acid-binding agents to enhance the reaction, allowing for higher yields and the potential for catalyst and solvent recycling, making the process more suitable for large-scale industrial production. google.com Optimizing parameters such as temperature, pH, and reactant concentrations is crucial for maximizing yield, which can be improved from approximately 84-86% to over 91%. google.com

Table 2: Comparison of Glycine Production Parameters

Parameter Typical Range Purpose
Temperature 70°C - 90°C Control reaction rate and stability. google.com
pH 6 - 8 Maintain optimal conditions for amination. google.com
Catalyst Urotropine Improve reaction stability and yield. google.com
Solvent Water, Methanol Reaction medium and aid in product separation. google.comrsc.org

Continuous flow synthesis represents a modern advancement in chemical manufacturing, offering advantages such as improved safety, better process control, and easier scalability over traditional batch methods. rsc.orgresearchgate.net While much of the published research on continuous flow synthesis of amino acids focuses on producing more complex derivatives or peptides, the principles are applicable to glycine production. rsc.orgmdpi.comnih.gov

For instance, a continuous flow process for the N-acyl amidation of bile acids with glycine has been successfully developed, demonstrating the feasibility of using glycine as a reagent in such systems. rsc.orgrsc.org This involves pumping reactant solutions through a heated reactor coil, allowing for precise control over reaction time and temperature. rsc.org Applying this technology to the primary synthesis of glycine, such as the amination of chloroacetic acid, could lead to more efficient and sustainable industrial production by enabling better heat management, reducing reaction volumes, and potentially integrating synthesis and purification steps more seamlessly. rsc.org

Environmentally Benign Synthetic Routes

In recent years, the principles of green chemistry have spurred the development of more environmentally friendly methods for chemical synthesis. For glycine and its derivatives, several innovative routes have been explored to minimize the use of hazardous reagents and reduce waste.

One approach involves the use of trimethylglycine (TMG), a natural and biocompatible compound, as an efficient organocatalyst. TMG has been successfully employed in the ring-opening polymerization of cyclic carbonates to produce aliphatic polycarbonates, demonstrating its potential as a green catalyst. researchgate.netacs.orgacs.org Its natural origin, primarily from beets, underscores its sustainability. acs.org

Another green synthetic strategy focuses on the synthesis of glycine alkyl amides. A patented method describes a process that avoids the use of chlorine compounds like thionyl chloride, which are traditionally used. google.com This alternative route is simpler, provides a high yield, and, most importantly, does not generate toxic gases or wastewater, making it an environmentally friendly option for mass production. google.com

Furthermore, researchers have developed a "green" synthesis method for creating ionic liquids (ILs) with cations derived from glycine. nih.gov These glycine-based ILs have been explored as more environmentally friendly herbicides. nih.gov The synthesis was designed to align with the principles of green chemistry, offering a sustainable alternative to conventional agrochemicals. nih.gov

Applications of Glycine (this compound) in Chemical Synthesis as a Building Block

Glycine's simple structure, possessing both an amine and a carboxylic acid group, makes it a fundamental building block in the synthesis of more complex molecules.

Use in Peptide Synthesis

Glycine is a crucial component in peptide synthesis, the process of forming peptides and proteins by linking amino acids together. masterorganicchemistry.com To achieve the desired sequence, the reactive functional groups of the amino acids must be temporarily protected. The amine group of one amino acid is protected, while the carboxylic acid group of another is activated to form a peptide bond. masterorganicchemistry.com

A widely used derivative in solid-phase peptide synthesis (SPPS) is Fmoc-glycine. chemimpex.com The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under the conditions of peptide bond formation but can be selectively removed to allow for the sequential addition of more amino acids. chemimpex.com This makes Fmoc-glycine an essential building block for creating complex protein structures for research and pharmaceutical development. chemimpex.com

To address challenges in the synthesis of "difficult" peptide sequences, such as those prone to aggregation, specialized glycine-containing building blocks have been developed. Dipeptide building blocks incorporating 2,4-Dimethylbenzyl (Dmb) or 2,4,6-Trimethylbenzyl (Tmb) groups on the amide nitrogen can improve solubility and prevent side reactions, leading to higher yields and purity of the final peptide. iris-biotech.de

A summary of common glycine derivatives used in peptide synthesis is provided in the table below.

Derivative NameProtecting GroupKey Application
Fmoc-glycine9-fluorenylmethoxycarbonyl (Fmoc)Standard building block in solid-phase peptide synthesis (SPPS). chemimpex.com
Dmb-glycine dipeptides2,4-Dimethylbenzyl (Dmb)Improves solubility and prevents aggregation in difficult sequences. iris-biotech.de
Tmb-glycine dipeptides2,4,6-Trimethylbenzyl (Tmb)Similar to Dmb, enhances solubility and reduces side reactions. iris-biotech.de
N-Boc-N-(2-(tritylthio)ethoxy)glycinetert-Butoxycarbonyl (Boc) and Trityl (Trt)Used for the synthesis of ubiquitinated peptides. acs.org

Precursor for Heterocyclic Compounds

Glycine serves as a starting material for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. One of the most significant roles of glycine in this context is as a major precursor in the biosynthesis of porphyrins. rsc.org Porphyrins are large heterocyclic macrocycles that form the core of essential biomolecules like heme in hemoglobin and chlorophyll (B73375).

In synthetic organic chemistry, glycine derivatives are utilized in cycloaddition reactions to construct complex heterocyclic frameworks. For instance, glycine-derived oxazolidine-5-ones can undergo decarboxylative [3+2] cycloaddition reactions to generate azomethine ylides. These intermediates then react with various dipolarophiles to form pyrrolidine-containing heterocyclic compounds. nih.gov This methodology provides a versatile route to biologically interesting molecules. nih.gov

Additionally, hydantoin (B18101), a five-membered heterocyclic compound, can be hydrolyzed under acidic conditions to yield glycine. aanda.org This positions hydantoin as a potential prebiotic precursor to glycine. aanda.org

Chiral Auxiliaries Derived from Glycine (this compound)

Due to its achiral nature, glycine itself cannot induce stereoselectivity. However, it can be incorporated into chiral molecules that act as auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporarily attached chemical unit that directs the formation of a specific stereoisomer. wikipedia.org

A classic example is the Schöllkopf method for the asymmetric synthesis of other amino acids. wikipedia.org In this method, a dipeptide is formed from glycine and a chiral amino acid, typically (R)-valine. This dipeptide is then cyclized to form a 2,5-diketopiperazine, which is subsequently converted to a bis-lactim ether. wikipedia.org The bulky isopropyl group from the valine effectively shields one face of the glycine unit, directing alkylation to the opposite face with high stereoselectivity. wikipedia.org Subsequent hydrolysis cleaves the desired chiral amino acid from the auxiliary. wikipedia.org

Other chiral auxiliaries derived from glycine have also been developed. For example, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, are used for the asymmetric synthesis of α-amino acids. tcichemicals.comresearchgate.net These complexes facilitate the stereoselective alkylation of the glycine unit. tcichemicals.com

Oxazolidinones derived from glycine and chiral amino alcohols like phenylglycinol have also been employed as chiral glycine equivalents. thieme-connect.com The lithium enolate of such a system can undergo highly diastereoselective aldol (B89426) reactions with aldehydes to produce chiral β-hydroxy-α-amino acids. thieme-connect.com

Industrial and Commercial Uses of Glycine (this compound)

The utility of glycine extends beyond the research laboratory into various industrial applications.

Glycine (this compound) in Electroplating Industry

In the electroplating industry, glycine is a valuable additive to plating solutions, enhancing both the process and the quality of the final product. yffoodingredients.comyacooscience.comglycine.com.cn Its primary functions are as a complexing agent and a buffering agent.

Glycine's ability to form complexes with metal ions improves the stability of the electroplating bath. yffoodingredients.com This is crucial for preventing the precipitation of impurities and maintaining the effectiveness of the solution over time. yffoodingredients.com As a buffering agent, glycine helps to stabilize the pH at the electrode surface during the electroplating process. ustb.edu.cnustb.edu.cn

The use of glycine has been noted in several specific electroplating processes:

Chromium Plating: In trivalent chromium (Cr(III)) plating baths, an alternative to the more toxic hexavalent chromium baths, glycine acts as a complexing agent. ustb.edu.cnustb.edu.cn Studies have shown that increasing the concentration of glycine can lead to coatings with lower crack density and improved corrosion resistance. ustb.edu.cnustb.edu.cn

Gold Plating: In acidic gold plating solutions, glycine helps to prevent oxidation and the formation of unwanted complexes, which can be problematic. yffoodingredients.com Its addition can result in mirror-like, uniformly thick gold coatings. yffoodingredients.com

Zinc Plating: In potassium chloride zinc plating baths, glycine contributes to the stability of the solution and helps to produce a more uniform and smooth zinc coating. yffoodingredients.com

Other Metals: Glycine is also utilized in the electroplating of other metals, including nickel and silver, where it similarly improves solution performance and coating quality. yffoodingredients.comustb.edu.cn

The table below summarizes the effect of glycine in a trivalent chromium electroplating bath as a function of the molar ratio of glycine to chromium salt (Gly:Cr) and current density.

Gly:Cr Molar RatioCurrent Density (mA·cm⁻²)Observation
N/AN/AIncreasing glycine concentration leads to lower crack density in the coating. ustb.edu.cnustb.edu.cn
All tested ratios150Maximum coating thickness and current efficiency observed. ustb.edu.cnustb.edu.cn
3:1200Maximum corrosion resistance achieved (approx. 16000 Ω·cm²). ustb.edu.cnustb.edu.cn

The use of glycine, a non-toxic or low-toxicity chemical, also offers environmental benefits by reducing the reliance on more hazardous substances in the electroplating industry. yffoodingredients.com

Use in Agrochemical Formulations

Glycine plays a multifaceted role in modern agriculture, where it is utilized in various formulations to enhance crop yield and quality. multichemindia.comdoraagri.com Its applications in this sector stem from its biological and chemical properties, acting as a biostimulant, a chelating agent, and a precursor in the synthesis of key agrochemicals. multichemindia.comglobenewswire.com

As a biostimulant, glycine-based formulations are applied to improve plant growth, increase resistance to environmental stress, and enhance soil fertility. multichemindia.com It has a notable effect on crop photosynthesis, contributing to increased sugar content in crops. doraagri.com Furthermore, it serves as a plant growth regulator, promoting root development and increasing chlorophyll content. multichemindia.com

Another critical function of glycine in agrochemicals is as a chelating agent. multichemindia.com It binds to essential micronutrients such as iron, zinc, and magnesium, forming stable complexes. This process enhances the bioavailability of these nutrients, making them more readily available for plant uptake from fertilizers. multichemindia.com Glycine betaine (B1666868), a derivative of glycine, is also used as an inert ingredient in pesticide formulations, where it acts as a plant nutrient. federalregister.gov

Industrially, glycine is a vital chemical intermediate in the manufacturing of several widely used herbicides. wikipedia.orgatamanchemicals.com Notably, it is a precursor in the synthesis of glyphosate (B1671968), one of the most common herbicides globally. wikipedia.orgatamanchemicals.com It is also used in the production of other herbicides, including iprodione, glyphosine, imiprothrin, and eglinazine. wikipedia.org

Table 1: Functions of Glycine in Agrochemicals

FunctionDescriptionExamples of Application
Biostimulant Improves plant growth, stress resistance, and soil fertility. multichemindia.comFormulations to enhance crop yield and quality. multichemindia.comdoraagri.com
Plant Growth Regulator Promotes root development and increases chlorophyll content. multichemindia.comUsed to stimulate overall plant health. multichemindia.com
Chelating Agent Binds with essential nutrients (e.g., Fe, Zn, Mg) to increase their bioavailability for plant uptake. multichemindia.comIncluded in fertilizers to improve nutrient absorption. atamanchemicals.commultichemindia.com
Chemical Intermediate Serves as a precursor in the synthesis of various herbicides. wikipedia.orgManufacturing of glyphosate, iprodione, and glyphosine. wikipedia.org

Glycine (this compound) as a Buffering Agent

Glycine's zwitterionic nature, possessing both an acidic carboxyl group and a basic amino group, makes it an effective buffering agent across a range of pH values. sigmaaldrich.comcymitquimica.com This property is leveraged in numerous industrial, pharmaceutical, and laboratory applications to maintain stable pH conditions. atamanchemicals.comibisci.com

In pharmaceutical formulations, glycine is used to buffer and stabilize active ingredients, improve solubility, and enhance gastric absorption. atamanchemicals.commultichemindia.com It is a common component in antacids, analgesics, and some injectable protein-based drugs where maintaining a physiological pH is critical. atamanchemicals.commultichemindia.com

The cosmetics and personal care industry also utilizes glycine as a buffering agent. atamanchemicals.comcosmileeurope.eu It helps to stabilize the pH of formulations, making products like creams, lotions, and antiperspirants gentle on the skin. specialchem.comlesielle.com

Furthermore, glycine is a fundamental buffering agent in biochemical and molecular biology research. sigmaaldrich.com It is a key component in electrophoresis running buffers, such as Tris-glycine and Tris-glycine-SDS buffers used for polyacrylamide gel electrophoresis (PAGE). wikipedia.orgmpbio.com In this context, it helps maintain the pH of the buffer system, which is crucial for the proper separation of proteins and nucleic acids. ibisci.com Its ability to form an electrical front during electrophoresis facilitates the efficient stacking and migration of macromolecules. ibisci.com

Applications in Cosmetics and Personal Care Products

As a skin conditioning agent, glycine helps to maintain the skin in good condition. cosmileeurope.eu It is a component of the skin's natural moisturizing factor (NMF) and, when applied topically, it enhances moisture retention. lesielle.com Its small molecular size allows it to penetrate the skin easily, acting as a humectant to attract and hold moisture, which helps to keep the skin hydrated. specialchem.comlesielle.com This moisturizing property is beneficial in a wide range of products, including creams and lotions. specialchem.com

Glycine is also valued for its role in supporting collagen production. specialchem.com Collagen, a major structural protein in the skin, is composed of approximately 35% glycine. chemicaltoday.in Topically applied glycine can help strengthen the skin's matrix, improving elasticity and firmness and potentially reducing the appearance of fine lines and wrinkles. lesielle.com Its anti-inflammatory properties can also help soothe irritated or sensitive skin. specialchem.com

In hair care products, glycine acts as a conditioning and antistatic agent. cosmileeurope.euincibeauty.com It leaves hair easy to comb, soft, and shiny without causing buildup. cosmileeurope.euspecialchem.com By neutralizing electrostatic charges on the hair's surface, it reduces static and improves manageability. incibeauty.com

Table 2: Roles of Glycine in Cosmetic and Personal Care Products

FunctionBenefitProduct Examples
Skin Conditioning / Moisturizing Maintains skin hydration, enhances moisture retention, and improves skin elasticity. specialchem.comlesielle.comCreams, lotions, anti-aging products. specialchem.comlesielle.com
Hair Conditioning Leaves hair soft, manageable, and shiny. cosmileeurope.euspecialchem.comShampoos, hair masks. specialchem.comincibeauty.com
Antistatic Agent Reduces static electricity on hair. cosmileeurope.euincibeauty.comHair care products. incibeauty.com
Buffering Agent / pH Regulator Stabilizes the pH of the final product. specialchem.comlesielle.comAntiperspirants, toiletries, creams. atamanchemicals.com

Glycine (this compound) in Polymer Chemistry and Material Science

The unique structure of glycine has made it a valuable building block in the field of polymer chemistry and material science for creating advanced, functional biomaterials. frontiersin.org Its applications range from the synthesis of polypeptide mimics to the development of materials with specialized physical properties like piezoelectricity. frontiersin.orglsu.edu

A significant area of research involves the synthesis of N-substituted polyglycines, also known as polypeptoids. lsu.edu These are structural mimics of polypeptides (proteins) where the side chain is attached to the nitrogen atom of the backbone instead of the alpha-carbon. lsu.edu This structural shift eliminates chirality and reduces hydrogen bonding interactions between polymer backbones, offering advantages in synthesis and processing. lsu.edu Glycine-based polymers have been developed that exhibit thermoresponsive properties in water, such as an upper critical solution temperature (UCST), meaning they become soluble upon heating. nih.gov This behavior is promising for a variety of applications. nih.gov

Glycine has also been used to create hydrogels. rsc.org By functionalizing glycine and polymerizing it with other biomolecules like methacrylated glycogen, researchers have synthesized hydrogels with pH-responsive swelling characteristics, making them suitable for the sustained release of therapeutic agents. rsc.org

In material science, crystalline glycine has attracted attention for its functional physical properties. frontiersin.orgfrontiersin.org Certain polymorphic forms of glycine, particularly the β- and γ-phases, exhibit strong piezoelectricity, the ability to generate an electric charge in response to applied mechanical stress. frontiersin.orgfrontiersin.org This makes glycine a promising, biocompatible material for potential use in wearable sensors, energy harvesting devices, and implantable bioelectronics. frontiersin.orgosti.gov Research has focused on controlling the crystallization of glycine films to enhance these piezoelectric properties for practical applications. osti.gov

Research Reagents and Laboratory Applications of Glycine (this compound)

Glycine is an indispensable and versatile reagent in molecular biology, biochemistry, and cell culture laboratories. sigmaaldrich.comibisci.com Its properties as a buffering agent and a simple amino acid make it a component of numerous standard laboratory solutions and procedures. mpbio.commpbio.com

One of the most common laboratory uses of glycine is in protein electrophoresis. wikipedia.orgibisci.com It is a critical component of buffer systems for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique used to separate proteins based on their molecular weight. wikipedia.orgmpbio.com Specifically, it is used in the Tris-glycine running buffer, where it functions as the trailing ion, creating a moving boundary that helps to stack proteins into sharp bands before they are separated in the resolving gel. ibisci.comfishersci.se

Glycine is also integral to Western blotting procedures. sigmaaldrich.com It is often included in the transfer buffer (e.g., Towbin's buffer) used to move proteins from the electrophoresis gel to a membrane. mpbio.commpbio.com Furthermore, glycine solutions are used in a process called "stripping," which involves removing protein-labeling antibodies from Western blot membranes. wikipedia.org This allows the same membrane to be reprobed with different antibodies, enabling the analysis of multiple proteins from a single sample, thereby increasing data reliability and conserving sample material. wikipedia.org

Other laboratory applications include:

Cell Culture: It is used as an amino acid supplement in cell culture media formulations. mpbio.commpbio.com

Chromatography: Glycine is used in buffer solutions for preparative chromatography. mpbio.com

Enzymatic Assays: Its compatibility with various enzymes makes it useful in formulating buffers for enzymatic reactions and protein stabilization. sigmaaldrich.comsigmaaldrich.com

Immunological Applications: It is widely used in the preparation of buffers for various immunological techniques. cymitquimica.comsigmaaldrich.com

Table 3: Common Laboratory Applications of Glycine

ApplicationRole of GlycineTechnique/Procedure
Protein Electrophoresis Component of running buffer (trailing ion). wikipedia.orgibisci.comSDS-PAGE, Native PAGE. ibisci.com
Western Blotting Component of transfer buffer; used for membrane stripping. wikipedia.orgmpbio.comProtein transfer, Reprobing membranes. wikipedia.org
Biochemical Buffers Acts as a buffering agent to maintain stable pH. sigmaaldrich.comcymitquimica.comEnzyme assays, protein purification, chromatography. sigmaaldrich.commpbio.com
Cell Culture Amino acid supplement. mpbio.commpbio.comDevelopment and formulation of cell culture media. mpbio.com
Immunology Component of various buffers. cymitquimica.comsigmaaldrich.comAntibody elution and purification. cymitquimica.com

Theoretical and Computational Studies of Glycine Mfcd00010060

Quantum Chemical Calculations of Glycine (B1666218) (MFCD00010060) Molecular Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are frequently used to model Glycine with high accuracy. nih.govmdpi.com These calculations are fundamental for understanding the molecule's geometry, conformational preferences, and spectroscopic characteristics. nih.govmdpi.com

The three-dimensional structure of Glycine is not rigid; it can exist in several different spatial arrangements or conformations. Computational studies have been crucial in identifying the most stable conformers and understanding how the environment influences their relative energies.

In the gas phase, Glycine predominantly exists in its neutral form (HO2CCH2NH2). uv.es Theoretical calculations have identified multiple stable conformers for neutral Glycine, with the lowest energy form being stabilized by an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen. usp.br However, in an aqueous solution, the conformational landscape changes dramatically. mdpi.com The zwitterionic form (⁻O2CCH2NH3⁺), where the carboxylic proton has transferred to the amino group, becomes the most stable species. mdpi.comuv.es This stabilization is due to the strong interactions between the polar zwitterion and the surrounding water molecules. uv.es Computational models like the Polarizable Continuum Model (CPCM) and the explicit inclusion of water molecules in calculations have confirmed this trend. usp.brconicet.gov.ar Studies have shown that a minimum of four water molecules are required within a continuum solvent model to render the zwitterionic form more stable than the neutral conformers. conicet.gov.ar

Table 1: Preferred Conformations of Glycine in Different Media
MediumPredominant FormComputational Methods UsedKey Findings
Gas PhaseNeutral (Non-ionic)MP2, B3LYP, M06, G3B3The neutral conformer is significantly more stable than the zwitterion. mdpi.comuv.es Multiple conformers of neutral Glycine exist. usp.br
Aqueous SolutionZwitterionicDFT with CPCM, Ab initio MDThe zwitterionic form is strongly favored due to solvation effects. mdpi.comuv.es The lowest energy conformer in solution differs from that in the gas phase. usp.br

The equilibrium between the neutral and zwitterionic tautomers of Glycine is a fundamental aspect of its chemistry. uv.es In the gas phase, only the neutral tautomer is observed. uv.es The zwitterion is not a stable species in isolation. conicet.gov.arnih.gov However, in the solid state and in aqueous solution, the zwitterion is the predominant form. uv.es

Quantum chemical calculations have been instrumental in quantifying the energetics of this tautomerization. The process is highly sensitive to the environment. uv.es Theoretical studies have shown that interactions with a polar solvent, like water, are significantly more stabilizing for the highly polar zwitterion compared to the neutral form. uv.es The experimental activation energy for the tautomerization from the zwitterion to the neutral form in water has been reported as 14.6 kcal/mol. uv.es Density functional theory calculations suggest that the rate-limiting step for this process is not the proton transfer itself, but rather the reorientation of the -COOH group's hydrogen atom. uv.es

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. Quantum chemical calculations can predict these vibrational frequencies with remarkable accuracy, aiding in the interpretation of experimental spectra. researchgate.netrsc.org

Calculations for the neutral Glycine conformer in the gas phase predict characteristic frequencies for O-H, C-H, and C=O stretching vibrations, as well as NH2 and COH bending vibrations, which show good agreement with experimental gas-phase FTIR spectra. researchgate.net For the zwitterionic form, which is dominant in aqueous solution and solid state, the vibrational spectrum is distinctly different. nih.govresearchgate.net Key features include the stretching vibrations of the protonated amino group (NH3⁺) and the symmetric and antisymmetric stretching modes of the carboxylate group (COO⁻). researchgate.netnih.gov Ab initio molecular dynamics simulations have been used to compute the IR spectrum of Glycine in aqueous solution, systematically decomposing the contributions from the solute and the surrounding water molecules. nih.gov

Table 2: Predicted and Observed Vibrational Frequencies (cm⁻¹) for Glycine
Vibrational ModeGlycine FormCalculated/Observed Frequency (cm⁻¹)Reference
NH₃⁺ StretchZwitterion (crystal)3170 researchgate.net
C-H StretchNeutral (gas phase)2937 researchgate.net
C=O StretchNeutral (gas phase)1787 researchgate.net
C=O Stretch (Cationic)Glycinium1718 - 1745 nih.govspectroscopyonline.com
COO⁻ Antisymmetric StretchZwitterion (crystal)1601 researchgate.net
COO⁻ Symmetric StretchZwitterion (crystal)1402 researchgate.net

Molecular Dynamics Simulations of Glycine (this compound) Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. This technique is particularly valuable for studying Glycine in complex environments like aqueous solutions and biological systems.

MD simulations have provided detailed insights into how Glycine zwitterions are hydrated in aqueous solutions. These simulations show that Glycine clusters are highly dynamic, strongly hydrated entities. rsc.org The water molecules surrounding a Glycine molecule form distinct layers known as solvation shells. nih.govresearchgate.net

Ab initio MD studies reveal the structural details of these solvation shells around the zwitterion. nih.gov The residence lifetime of water molecules in the first solvation shell of Glycine indicates that these are dynamic structures, with configurations changing on a picosecond timescale. rsc.org Simulations also show that as the concentration of Glycine increases, the number of monomers decreases due to the formation of clusters. rsc.org These clusters are connected by hydrogen-bonded water molecules. researchgate.net The solvent plays a critical role in mediating interactions, and solutes may interact primarily through their solvation shells. mdpi.com

Glycine, being the simplest amino acid, plays unique roles in protein structure and folding. uq.edu.au Its small size (a single hydrogen atom as a side chain) provides local flexibility, allowing it to adopt conformations that are inaccessible to other amino acids. uq.edu.au

MD simulations have been used to explore Glycine's role in protein stability. In some contexts, Glycine acts as a stabilizer. For example, simulations and experimental data show that increasing concentrations of Glycine can monotonically increase the thermal stability (melting temperature, Tm) of proteins like the A33 Fab antibody fragment. ucl.ac.uk This stabilizing effect is often attributed to a mechanism of preferential exclusion, where Glycine is excluded from the protein surface, thermodynamically favoring the compact, folded state. researchgate.netbrieflands.com Conversely, the unique flexibility of Glycine can also be a point of vulnerability. MD simulations have shown that the formation of a Cα-centered radical on a Glycine residue, which can result from oxidative stress, can lead to significant conformational changes and, in some cases, cause the rapid unfolding of a miniprotein. nih.gov Furthermore, a conserved Glycine residue can be essential for the efficient folding and structural integrity of certain proteins, such as the defensin (B1577277) cryptdin-4, by reducing structural strain in critical turns. uq.edu.au

Ligand Binding Dynamics at Glycine Receptor Sites

The glycine receptor (GlyR), a crucial component of the inhibitory neurotransmission system in the central nervous system, is a pentameric ligand-gated ion channel. chemrxiv.org Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the complex dynamics of ligand binding at GlyR sites. These simulations provide atomic-level insights into the conformational changes that drive channel gating. nih.govkcl.ac.uk

Upon the binding of the agonist glycine, the receptor undergoes a series of conformational rearrangements. MD simulations of the GlyR extracellular domain (ECD), built from cryo-EM data, reveal that glycine binding contracts the binding site. chemrxiv.org This contraction involves dragging Loop C to cover the pocket and optimizing the water content to mediate essential interactions. chemrxiv.org The binding of two or three glycine molecules appears sufficient to activate the receptor. chemrxiv.org Computational models suggest a "push-pull" mechanism where ligands mediate forces between the principal and complementary subunits of the receptor, potentially favoring specific occupancy patterns. chemrxiv.org

Simulations have also been used to explore the binding of different ligands, including agonists and antagonists, to human GlyR models. These studies have highlighted unique features of the binding site, such as the involvement of specific residues like S129 and E211 and the critical role of a water molecule in mediating interactions. acs.org Furthermore, MD simulations indicate that antagonist binding, for instance by strychnine (B123637), induces a conformational state that is distinct from both the glycine-bound (active) and apo (resting) states, with effects propagating from the ligand-binding domain to the transmembrane domain. acs.org

Advanced computational techniques have been applied to study mutations that affect ligand binding. For example, MD simulations and binding free energy calculations were used to understand how the Ser688Tyr mutation in the NMDA receptor's glycine-binding site leads to instability for co-agonists like glycine, providing a molecular explanation for observed encephalopathies. mdpi.com These studies demonstrate the power of computational methods to dissect the intricate details of ligand recognition and receptor activation.

Research FocusComputational MethodKey FindingsReference(s)
Glycine Binding DynamicsMolecular Dynamics (MD) SimulationsGlycine binding contracts the binding pocket, involves Loop C closure, and optimizes water-mediated interactions. chemrxiv.org
Agonist vs. Antagonist BindingMD Simulations, Homology ModelingIdentified key residues (S129, E211) and a structural water molecule in the glycine binding site. Antagonist binding induces a unique conformational state. acs.org
Receptor Activation MechanismMD Simulations, Voltage-Clamp FluorimetryActivation is a progressive process, starting in the extracellular domain and propagating to the transmembrane domain, potentially involving intermediate states. biorxiv.org
Effect of MutationsMD Simulations, Free Energy CalculationsMutations can destabilize ligand binding by altering the binding pocket's structure and interaction energies. mdpi.com

Computational Approaches to Glycine Metabolic Networks

Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in genome-scale models. wikipedia.org It has been applied to study glycine metabolism in various biological systems, providing insights into metabolic capabilities and flux distributions.

In a study on soybean (Glycine max), a genome-scale metabolic model was used to investigate the mobilization of seed reserves. nih.gov FBA revealed significant metabolic shifts during postgerminative growth. For instance, after 48 hours, the cotyledons were characterized by fatty acid oxidation to produce sucrose (B13894) and glutamate (B1630785) for export, while the hypocotyl/root axis utilized imported amino acids for protein synthesis. nih.govoup.com This analysis, performed within the context of a complete metabolic network, offered new perspectives on well-known metabolic processes. nih.govoup.com

Another application of FBA was in modeling human cellular metabolism to improve skin wound healing. Monte Carlo simulations combined with FBA identified glycine uptake as a key factor for maximizing ATP and biomass production, which are surrogates for cell migration and proliferation. mdpi.com The model predicted that increased glycine and glutamine uptake would be most beneficial, a prediction that was subsequently tested and partially validated in vitro, where glycine supplementation alone was found to significantly accelerate wound closure. mdpi.com

FBA has also been employed to analyze the metabolic network of rice, where it was used to study the flux distributions for various transporters, including those for glycine. researchgate.net These computational approaches allow for the systematic analysis of complex metabolic systems and the identification of key metabolic routes and bottlenecks.

Organism/SystemFBA ApplicationKey Findings Regarding GlycineReference(s)
Soybean (Glycine max)Seedling Growth ModelingAnalyzed the flux of glycine and other amino acids between the cotyledon and the growing hypocotyl/root axis. nih.govoup.com
Human KeratinocytesWound Healing OptimizationIdentified increased glycine uptake as a top strategy to boost biomass and ATP production, critical for wound repair. mdpi.com
Rice (Oryza sativa)Metabolic Model AnalysisCharacterized the flux distribution through glycine transporters as part of the overall metabolic network. researchgate.net

Kinetic modeling provides a dynamic understanding of metabolic pathways by incorporating enzyme kinetics, offering insights into the control and regulation of fluxes. oup.com This approach has been applied to glycine biosynthesis, a fundamental metabolic process.

Compartmental analysis, a form of kinetic modeling, has been used to determine whole-body glycine nitrogen flux in humans using [15N]glycine tracers. nih.gov This model quantified the major inputs to the free glycine pool, primarily from protein breakdown (62-73%) and de novo synthesis (18-27%), and the outputs, mainly incorporation into protein (45-61%) and conversion to other products (30-42%). nih.gov

Furthermore, genome-scale models of human metabolism have uncovered novel roles for glycine-related pathways. One study identified a new pathway for ATP generation involving serine biosynthesis, one-carbon metabolism, and the glycine cleavage system. plos.org Kinetic flux predictions showed this pathway was significantly upregulated in certain cancer models, highlighting its importance in pathological states. plos.org These models allow for the simulation of metabolic dynamics and can predict how genetic or environmental perturbations will affect pathway function. oup.com

Machine Learning and AI Applications in Glycine Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict and understand the complex interactions between small molecules like glycine and macromolecules such as proteins. mdpi.com These computational methods can analyze vast datasets to identify patterns that govern molecular binding and function. jcimcr.org

One study utilized a gradient-boosted decision tree, an ML model, to predict the binding energy between gold (Au3) clusters and all 20 natural amino acids, including glycine. bohrium.com Based on data from density functional theory (DFT) calculations, the model identified the key factors influencing the strength of these interactions. bohrium.com Such approaches are valuable for designing novel nanomaterials and sensors. springerprofessional.de

More broadly, deep learning methods are being developed to predict protein-protein interactions (PPIs) based solely on sequence information. acs.org While not specific to glycine, these models learn the features of amino acids that contribute to binding interfaces. Given glycine's unique flexibility due to its lack of a side chain, its role in protein structure and interaction is significant. metabolon.comnih.gov For example, glycine is a common feature at protein active sites and is critical in the triple helix structure of collagen. metabolon.comnih.gov

Another innovative ML algorithm, LLPhyScore, was developed to predict the phase separation of intrinsically disordered proteins, a process driven by a network of weak biophysical interactions. mdpi.com The model is trained on sequence-based statistics for various physical features, including hydrogen bonds and solvent contacts, for each amino acid. This allows for a breakdown of how residues like glycine contribute to the propensity of a protein to form biomolecular condensates. mdpi.com

Data mining techniques are powerful tools for extracting novel biological insights from large datasets. unl.edu.ar In the context of glycine, these approaches have been used to uncover patterns in protein structures and to aid in the diagnosis of metabolic disorders.

One data mining study developed a novel representation of protein three-dimensional structures based on a "glycine filter," where structures are simplified to a set of pseudo-atoms corresponding to glycine residues. scispace.com This reduced representation facilitates the mining of structural databases to identify common motifs and structural relationships. scispace.com Another study used Boolean association rules to mine the occurrence patterns of amino acids, including glycine, in receptor tyrosine kinases, revealing hidden biological information about their structure and function. scholarsportal.info

Environmental and Extraterrestrial Glycine Mfcd00010060 Research

Occurrence of Glycine (B1666218) (MFCD00010060) in Geochemical Environments

The search for the origins of life often begins with understanding the inventory of prebiotic organic molecules available on early Earth. Glycine's relative stability and simple structure make it a prime candidate for formation and preservation in various geochemical settings.

Glycine (this compound) in Sedimentary Rocks and Ancient Earth Systems

The geological record offers clues to the early Earth's chemistry. Analysis of ancient sedimentary rocks provides a direct, albeit challenging, method to search for molecular biosignatures or their precursors. Recent research has identified a polymer of Glycine and iron, named hemoglycin, in extracts from a 2.1 billion-year-old fossil stromatolite. cambridge.org This discovery suggests that significant quantities of meteoritic material, which can contain Glycine polymers, have been falling to Earth since the Archaean eon and may have left traces in sedimentary carbonates. cambridge.org The study posits that these extraterrestrial polymers could have contributed to the formation of ooids, which are small, spherical, carbonate-coated grains. cambridge.org

Hydrothermal Vent Systems as Potential Glycine (this compound) Sources

Submarine hydrothermal vents are widely considered to be plausible environments for the origin of life, providing energy gradients and a rich supply of chemicals. nih.govscielo.org.mx Experiments simulating the conditions of these vents have demonstrated the feasibility of Glycine synthesis and polymerization.

Research has shown that Glycine can form from simpler precursor molecules under the high-temperature and high-pressure conditions typical of these systems. nih.govresearchgate.net One study investigated the formation of Glycine from ethanolamine (B43304) in solutions simulating Archean alkaline hydrothermal vents, finding that the process occurred efficiently at temperatures between 80-160 °C in the presence of metal powders. nih.govresearchgate.net Other experiments have focused on the polymerization of Glycine, a crucial step towards forming proteins. acs.orgresearchgate.net The presence of minerals, such as magnetite, has been shown to favor the polymerization of Glycine under pressure. acs.orgresearchgate.net Oligomers of Glycine, up to ten units long (Gly10), have been observed in simulated submarine hydrothermal vent conditions. researchgate.net

Table 1: Experimental Conditions for Glycine Synthesis and Polymerization in Simulated Hydrothermal Vents
Experiment TypeConditionsKey FindingsReference
Glycine Synthesis80–160 °C, pH 9.70, 0.1–8.0 MPa, presence of metal powdersRapid and efficient formation of Glycine from ethanolamine. nih.govresearchgate.net
Glycine Polymerization200 °C, 50-3500 MPa, presence of magnetitePolymerization is highly favored under pressure and in the presence of magnetite. acs.orgresearchgate.net
Glycine OligomerizationHeating a 100 mM Glycine solution at 200-350 °C for 2 minutesFormation of Glycine oligomers up to tetraglycine. researchgate.net

Glycine (this compound) in Astrobiology and Prebiotic Chemistry

The discovery of Glycine in extraterrestrial objects supports the hypothesis that the building blocks of life may have been delivered to a young Earth from space, a concept known as panspermia or exogenesis.

Detection of Glycine (this compound) in Meteorites and Extraterrestrial Samples

The analysis of meteorites and cometary samples has provided unambiguous evidence for the existence of extraterrestrial Glycine.

Meteorites : The Murchison meteorite, which fell in Australia in 1969, is one of the most studied meteorites and contains a variety of organic compounds, including common amino acids like Glycine. sciencenews.orgwikipedia.org Scientists confirmed in 1971 that the amino acids in the Murchison meteorite were likely from outer space. sciencenews.org Besides Glycine, other protein and non-protein amino acids have been identified, strengthening the case for their extraterrestrial origin. wikipedia.orgpnas.orgnih.gov Glycine has also been detected in several other meteorites, including Martian meteorites, though contamination from terrestrial sources is a persistent concern that requires careful analysis. nih.govpnas.org

Cometary Samples : NASA's Stardust mission, which returned samples from Comet Wild 2 in 2006, made the first discovery of an amino acid in a comet. nasa.govuniversetoday.com Scientists found Glycine in the samples and were able to confirm its extraterrestrial origin by analyzing its carbon-13 isotope signature, which was enriched compared to terrestrial Glycine. nasa.govuniversetoday.comastronomynow.com More recently, the European Space Agency's Rosetta mission made repeated, unambiguous detections of Glycine in the atmosphere (coma) of comet 67P/Churyumov-Gerasimenko. aanda.orgsciencenews.orgastronomynow.comesa.int The data showed a strong correlation between Glycine and dust, suggesting it is released from the icy mantles of dust grains as they warm up. astronomynow.comesa.int

Table 2: Detection of Extraterrestrial Glycine
SourceMission/Meteorite TypeKey FindingsReference
Comet Wild 2NASA StardustFirst detection of an amino acid in a comet; confirmed extraterrestrial origin via carbon isotope analysis. nasa.govuniversetoday.comastronomynow.comnasa.gov
Comet 67P/Churyumov-GerasimenkoESA RosettaUnambiguous, repeated in-situ detection of Glycine in the comet's coma, linked to dust particles. aanda.orgsciencenews.orgastronomynow.comesa.int
Murchison MeteoriteCarbonaceous Chondrite (CM2)One of the first and most studied meteorites containing Glycine and a diverse suite of other amino acids. sciencenews.orgwikipedia.orgpnas.org
Various Antarctic MeteoritesCarbonaceous ChondritesGlycine was found to be the predominant amino acid in several Antarctic meteorites analyzed. nii.ac.jp

Spectroscopic Signatures of Glycine (this compound) in Interstellar Medium Analogs

Detecting Glycine in the vastness of the interstellar medium (ISM) is a significant challenge for radio astronomers. acs.org Despite decades of searching, an unambiguous detection of Glycine in interstellar space has remained elusive. nasa.govresearchgate.netraa-journal.org Early claims of detection in hot molecular cores like Sagittarius B2 have not been confirmed in subsequent, more rigorous studies. nasa.govraa-journal.org The complexity of Glycine's spectral signature and the high density of other molecular lines in star-forming regions make identification extremely difficult. acs.orgnasa.gov

However, recent advancements have led to the successful detection of a Glycine isomer, syn-glycolamide (NH₂C(O)CH₂OH), in the G+0.693–0.027 molecular cloud. doaj.orgarxiv.org The study that found glycolamide derived an upper limit for the abundance of Glycine, indicating that the amino acid is significantly less abundant than its isomer in that region of the ISM. doaj.orgarxiv.org This suggests that while the chemical precursors are present, the specific kinetic pathways may favor the formation of isomers like glycolamide over Glycine in certain interstellar environments. doaj.org

Experimental Simulation of Glycine (this compound) Formation under Prebiotic Conditions

The famous Miller-Urey experiment, first conducted in 1953, provided the first experimental evidence that amino acids could form under simulated early Earth conditions. pnas.orgmdpi.com By passing an electrical discharge (simulating lightning) through a mixture of gases believed to be present in the primitive atmosphere (methane, ammonia (B1221849), hydrogen, and water vapor), Stanley Miller produced a variety of organic compounds, including several amino acids. answersingenesis.orgtruthinscience.ukcreation.com

Glycine was the most abundant amino acid produced in these experiments, with a yield of about 1.05% in some variations of the experiment. answersingenesis.orgcreation.com Alanine (B10760859) was the next most common. answersingenesis.org Numerous replications and modifications of the Miller-Urey experiment have consistently produced Glycine, reinforcing the idea that it could have formed readily on a prebiotic Earth. mdpi.comsparkl.me More recent research has employed atomistic computer simulations to reproduce the Miller-Urey results, showing that Glycine forms spontaneously from simple molecular mixtures only when an electric field is present and identifying formamide (B127407) as a key intermediate. pnas.orgcecam.org These experiments, both classic and modern, demonstrate a robust pathway for the abiotic synthesis of Glycine under plausible prebiotic conditions. nih.gov

Table of Compound Names

Identifier/NameChemical Name/Formula
This compoundGlycine (NH₂CH₂COOH)
EthanolamineC₂H₇NO
MagnetiteFe₃O₄
HemoglycinPolymer of Glycine and Iron
syn-glycolamideNH₂C(O)CH₂OH
MethaneCH₄
AmmoniaNH₃
AlanineC₃H₇NO₂
FormamideCH₃NO

Role of Glycine (this compound) in Theories of the Origin of Life

Glycine, as the structurally simplest protein-building amino acid, is a cornerstone in many scientific theories about the origin of life, a process known as abiogenesis. Its potential for formation under conditions mimicking early Earth makes it a key molecule in the concept of a "prebiotic soup" from which life may have emerged. ucsb.edunih.gov

A pivotal piece of evidence supporting the endogenous synthesis of glycine is the Miller-Urey experiment. annualreviews.org This classic study demonstrated that by applying an energy source, like an electric spark (simulating lightning), to a mixture of gases believed to be present in the early Earth's atmosphere (methane, ammonia, water, and hydrogen), a variety of organic compounds, including glycine, could be produced. annualreviews.orgnasa.gov This finding provided a plausible pathway for the natural formation of life's essential building blocks on a primitive Earth. annualreviews.org More recent computer simulations have further explored these processes, suggesting that strong electric fields could have driven the spontaneous formation of glycine from simpler molecules like formic acid and formamide. pnas.orgnih.gov

The significance of glycine in origin-of-life theories is further magnified by its confirmed presence in extraterrestrial objects. The "exogenous delivery" hypothesis posits that comets and meteorites could have seeded the early Earth with vital organic molecules. astronomynow.com This theory gained substantial support when NASA's Stardust mission returned samples from comet Wild 2 in 2006, which, after careful analysis, confirmed the presence of glycine. universetoday.comnasa.gov To rule out terrestrial contamination, scientists analyzed the carbon isotopes of the glycine and found it had an extraterrestrial signature, providing strong evidence that it originated on the comet. astronomynow.comuniversetoday.com

In addition to comets, glycine has been unambiguously identified in numerous meteorites, with the first detection in the Murchison meteorite in 1970. aanda.org It has since been found in many other carbonaceous chondrites. aanda.org More recently, the Rosetta mission made an in-situ detection of glycine in the atmosphere of comet 67P/Churyumov-Gerasimenko. aanda.org

The role of glycine in the dawn of life is thought to be multifaceted. As a fundamental unit of proteins, its polymerization into peptides is a critical step in forming the complex machinery of cells. nih.govacs.org Its simple structure, having only a hydrogen atom as its side chain, may have made it more readily available and easier to incorporate into the first protein-like structures. ucsb.edu Furthermore, some hypotheses suggest glycine could have served as a precursor for other essential biomolecules, such as purines, which are key components of DNA and RNA. Another theory proposes that an early form of genetic material might have used a backbone composed of repeating N-(2-aminoethyl)-glycine units, known as peptide nucleic acid (PNA). rsc.org

Biogeochemical Cycling of Glycine (this compound) in Ecosystems

Glycine is a dynamic component in the biogeochemical cycling of essential elements like carbon and nitrogen across terrestrial, aquatic, and atmospheric environments. frontiersin.orgpnnl.govlibretexts.org These cycles involve the continuous movement and transformation of elements between living organisms and the non-living environment. pnnl.govphysicalgeography.net

Glycine (this compound) Dynamics in Soil Microenvironments

In soil, glycine is a key part of the dissolved organic nitrogen (DON) pool, originating from the decomposition of organic matter, root exudates, and microbial turnover. Plants can directly absorb glycine through their roots, which is a significant nitrogen source, particularly in nitrogen-poor soils. caas.cnhubspotusercontent-eu1.net Studies have shown that various agricultural and forest plant species possess the capacity for glycine uptake. hubspotusercontent-eu1.netfrontiersin.org

However, plants face intense competition for glycine from soil microorganisms. caas.cncore.ac.uk Bacteria and fungi can rapidly assimilate glycine, using it for both carbon and nitrogen. caas.cn The rate of microbial uptake and subsequent mineralization of glycine—which releases ammonium (B1175870) into the soil—is influenced by factors like soil pH. For instance, microbial uptake of glycine tends to be higher in soils with higher pH, while acidic conditions can favor plant uptake by reducing microbial competition. caas.cn The interaction is complex, as the potential for plants to take up glycine is widespread, but in many ecosystems with intermediate nitrogen availability, microbes are the superior competitors, and plants primarily rely on mineral nitrogen sources like ammonium. core.ac.uk

Table 1: Factors Influencing Glycine Dynamics in Soil

FactorInfluence on Glycine CyclingResearch Findings
Soil pH Affects the competition between plants and microbes for glycine. caas.cnLower pH can decrease microbial biomass and respiration, reducing microbial glycine uptake and making more available for plants. caas.cn
Microbial Community Microorganisms are the primary consumers of soil glycine.Soil microorganisms can fiercely compete with plants for available glycine. caas.cncore.ac.uk
Plant Species Different plant species exhibit varying capacities for glycine uptake. frontiersin.orgStudies on tree species in Northeast China showed differences in preference for glycine, ammonium, and nitrate (B79036). frontiersin.org
Nitrogen Availability Determines the ecological relevance of direct glycine uptake by plants.In ecosystems with intermediate N availability, direct uptake of glycine by plants may be less significant than in N-limited systems. core.ac.uk

Aquatic Glycine (this compound) Cycling and Microbial Degradation

In marine and freshwater systems, glycine is part of the dissolved organic matter pool, produced by phytoplankton and other organisms. It serves as a readily available energy and nutrient source for heterotrophic bacteria. nih.govgeomar.de These microbes are central to the degradation and recycling of glycine, a process that is a key part of the microbial carbon pump. nih.gov

The concentration of dissolved glycine in aquatic environments is often low due to its rapid consumption by microbes. nih.gov However, its turnover can be significant, with diel (24-hour) cycles observed in surface ocean waters, linking its production and consumption to the daily metabolic rhythms of phytoplankton and bacteria. nih.gov The degradation of glycine can be influenced by the availability of other nutrients. For example, in nitrate-poor waters, the ubiquitous marine bacteria SAR11 can demethylate glycine betaine (B1666868) to glycine, which is then used for biosynthesis. nih.gov In contrast, where nitrate is more abundant, a larger portion of glycine may be channeled into lipid biosynthesis by both bacteria and phytoplankton. nih.gov The structural components of bacterial cell walls, which contain amino acids, are also a source of glycine, though they can be resistant to degradation. oup.com

Atmospheric Glycine (this compound) Aerosols

Glycine is a notable component of atmospheric aerosols, which are fine solid or liquid particles suspended in the air. d-nb.inforesearchgate.net The presence of amino acids like glycine in aerosols can impact the climate by influencing the formation of clouds, as they can act as cloud condensation nuclei (CCN). researchgate.netmagtech.com.cn

Sources of atmospheric glycine are varied and include biomass burning, soil dust, and emissions from plants. d-nb.info It can also be formed in the atmosphere through the degradation of larger protein molecules by oxidants like ozone. nih.gov Studies have found that glycine is often one of the most abundant amino acids in atmospheric particles. researchgate.netnih.gov For example, analysis of aerosols in Beijing found that glycine predominated during a period of implemented emission controls. nih.gov In remote polar regions, serine and glycine were the most abundant free amino acids detected, with local marine sources being a significant contributor during the summer. researchgate.net The presence of glycine in aerosols from aged, long-range transport suggests it can be an indicator of atmospheric processing. unive.it

Environmental Contaminant Degradation and Bioremediation with Glycine (this compound) Involvement

Glycine can play a significant role in the bioremediation of polluted environments. Bioremediation harnesses biological processes to break down and remove contaminants. Glycine's involvement is primarily through its support of microbial populations that are capable of degrading pollutants.

Microbes Utilizing Glycine (this compound) in Pollutant Breakdown

Many microorganisms, particularly bacteria and fungi, can break down complex and toxic environmental pollutants, such as petroleum hydrocarbons and herbicides like glyphosate (B1671968). frontiersin.orgnih.govfrontiersin.org These degradation processes are metabolically demanding, and microbes require sources of essential elements like carbon and nitrogen to thrive. frontiersin.orgresearchgate.net

Glycine can act as a biostimulant, enhancing the growth and activity of these beneficial microbes. For instance, research has shown that adding glycine to petroleum-contaminated soil can significantly increase the degradation rate of petroleum hydrocarbons by plants like ryegrass. frontiersin.orgresearchgate.net The addition of glycine promoted plant biomass and enhanced the efficiency of phytoremediation, with the highest degradation rates observed in sandy soil. frontiersin.orgresearchgate.net

In the context of herbicide degradation, some microbes can break down glyphosate into simpler, non-toxic compounds. One of the degradation pathways for glyphosate results in the formation of sarcosine (B1681465), which is then converted to glycine. nih.gov This glycine can then be directly used by the microbes for their own metabolic and biosynthetic needs. nih.govfrontiersin.org Therefore, microbes can utilize a pollutant not just as a nutrient source but also produce beneficial molecules like glycine in the process. Studies have identified various bacterial genera, such as Bacillus and Micrococcus, as having the potential to degrade oil pollutants, a process that can be enhanced by the presence of plants like soybeans (Glycine max). bioline.org.br

Table 2: Research Highlights on Glycine's Role in Bioremediation

PollutantOrganism/SystemRole of GlycineKey Finding
Petroleum Hydrocarbons Ryegrass, Sudan grass, White clover in various soil typesBiostimulant for phytoremediationAddition of 1000 mg L⁻¹ glycine significantly promoted plant biomass and increased the degradation rate of petroleum hydrocarbons, with ryegrass showing the highest efficiency. frontiersin.orgresearchgate.net
Glyphosate (Herbicide) Various bacteria and fungiIntermediate product of degradationOne pathway of glyphosate biodegradation by microbes involves the C-P lyase enzyme, which leads to the formation of sarcosine and then glycine, which is used by the microbes. nih.govmdpi.com
Cadmium (Cd) and Lead (Pb) Soil incubation experimentImmobilization of heavy metalsGlycine addition decreased the mobility of Cd and Pb in the soil, likely through complex formation and sorption processes, reducing their potential toxicity. nih.gov
Spent Engine Oil Autochthonous soil bacteria (e.g., Bacillus) enriched with Glycine max (Soybean)Component of enriching plantSoil enriched with Glycine max showed higher counts of hydrocarbon-utilizing bacteria, indicating enhanced bioremediation potential. bioline.org.br

Chelating Properties of Glycine (this compound) for Heavy Metals in Environmental Contexts

Glycine (this compound), the simplest proteinogenic amino acid, demonstrates significant potential as a natural, biodegradable chelating agent for heavy metals in various environmental settings. researchgate.nettandfonline.com Its ability to form stable complexes with metal ions is attributed to its structure, which features both an amino group and a carboxyl group, allowing it to act as a bidentate ligand. iupac.org This chelation process can influence the mobility, bioavailability, and toxicity of heavy metals in soil and water systems, making it a subject of considerable research for environmental remediation applications. tandfonline.comresearchgate.netontosight.ai

The effectiveness of glycine in chelating heavy metals is dependent on several factors, including the specific metal, the pH of the medium, and the presence of other competing ions. tandfonline.com Research has shown that glycine can form stable complexes with a range of divalent and trivalent metal ions. iupac.org The stability of these metal-glycinate complexes is a key factor in determining its effectiveness for either immobilizing metals to reduce their toxicity or mobilizing them for extraction from contaminated media. tandfonline.comresearchgate.net

Detailed Research Findings

Studies have systematically investigated glycine's ability to interact with various heavy metals in environmentally relevant matrices like soil and water.

In the context of soil remediation, glycine has been explored as a soil washing agent and as an amendment to enhance phytoremediation. Research indicates that glycine can effectively mobilize certain heavy metals from contaminated soils. For instance, a study on the remobilization of heavy metals from bentonite, a common clay mineral in soil, found that glycine at a neutral pH of 7.0 showed a high desorption rate for copper (Cu), followed by nickel (Ni), zinc (Zn), cadmium (Cd), and lead (Pb). tandfonline.com The desorption efficiency for copper was as high as 95%. tandfonline.com However, the effectiveness was significantly lower at a more acidic pH of 4.5 and in peat-based systems, highlighting the influence of the environmental matrix and pH. tandfonline.com

Another study demonstrated that glycine addition to cadmium and lead-contaminated soils led to a gradual decrease in the mobility of these metals over a 48-hour period. researchgate.net This suggests that under certain conditions, glycine can aid in the fixation of heavy metals, potentially reducing their uptake by plants and subsequent entry into the food chain. researchgate.net The formation of stable glycine-metal complexes on soil particles is believed to be the primary mechanism for this immobilization. researchgate.net Conversely, research on using a glycine-derived ionic liquid, glycine hydrochloride ([Gly][Cl]), as a soil washing agent showed it could remove up to 82.2% of total cadmium from a contaminated paddy soil. nih.gov

In applications related to treating industrial waste, glycine has been shown to be effective in leaching heavy metals from municipal solid waste incineration fly ash. nih.gov It selectively extracts cationic heavy metals while minimizing the loss of essential minerals like calcium. nih.gov Specifically, glycine improved the leaching efficiencies for Cd, Cu, Ni, and Zn that were bound to iron and manganese oxides by 79.8%, 74.3%, 36.3%, and 64.5%, respectively, when compared to traditional hydrochloric acid treatment. nih.gov

The chelating strength of glycine with different metal ions is quantified by stability constants (log β). These constants provide a measure of the strength of the bond between glycine and the metal ion. Higher values indicate a more stable complex. For example, voltammetric studies have determined the stability constants for iron(III)-glycine complexes, with log β values of 17.21 for [Fe(Gly)2]+ and 20.19 for Fe(Gly)3. irb.hr

The following interactive tables summarize key findings from various research studies on the chelating properties and environmental applications of glycine.

These findings underscore the dual role glycine can play in environmental contexts. Depending on the specific conditions and the target heavy metal, it can act either as a mobilizing agent for extraction technologies like soil washing or as a stabilizing agent to reduce the bioavailability and toxicity of metals in situ. tandfonline.comresearchgate.net Its biodegradable nature makes it an environmentally friendly alternative to synthetic chelating agents like EDTA, which persist in the environment and can cause secondary pollution. researchgate.net

Future Directions and Emerging Research Avenues for Glycine Mfcd00010060

Advanced Genetic and Optogenetic Tools for Modulating N²-Isobutyryl-2'-deoxyguanosine Systems

The precise control of biological processes using light, known as optogenetics, offers unprecedented spatiotemporal resolution. acs.org Future research could leverage this technology to control systems involving oligonucleotides synthesized with N²-isobutyryl-2'-deoxyguanosine.

Optogenetic tools typically involve genetically encoded light-sensitive proteins that can influence cellular activities like gene expression or protein interactions. nih.govwikipedia.org For instance, light-activated T7 RNA polymerase has been developed by incorporating a photocaged tyrosine, allowing for the initiation of transcription only upon illumination. acs.org A futuristic research direction would be to design systems where the function of a synthetic oligonucleotide, built using MFCD00010060, is controlled by light. This could be achieved by creating light-dependent enzymes that either synthesize, modify, or degrade these specific oligonucleotides.

Furthermore, optogenetic systems that control the activity of DNA or RNA polymerases could be used to precisely regulate the incorporation of N²-isobutyryl-2'-deoxyguanosine (after its conversion to the corresponding triphosphate) into nascent DNA strands in vitro. acs.org This would allow researchers to create custom nucleic acid sequences with site-specific modifications at defined moments, providing a powerful tool for studying DNA replication, repair, and transcription. oligotherapeutics.org

Single-Cell Glycine (B1666218) (this compound) Metabolomics and Flux Analysis

Single-cell analysis has emerged as a powerful technique for understanding cellular heterogeneity, particularly in complex tissues like tumors. nih.govresearchgate.net Applying single-cell metabolomics to track the fate of N²-isobutyryl-2'-deoxyguanosine and its derivatives could provide profound insights into the pharmacology of oligonucleotide therapeutics.

When an oligonucleotide drug is administered, its uptake, metabolism, and target engagement can vary significantly from cell to cell. Future studies could involve synthesizing oligonucleotides with isotopic labels incorporated into the N²-isobutyryl-2'-deoxyguanosine units. By using techniques like single-cell mass spectrometry, researchers could trace the metabolic pathway of the oligonucleotide within individual cells of a target tissue. numberanalytics.com This would reveal which cell populations effectively take up the therapeutic and how the oligonucleotide is processed intracellularly.

Metabolic flux analysis at the single-cell level could further elucidate the dynamics of nucleotide metabolism, which is often altered in diseases like cancer. frontiersin.orgbiorxiv.org Understanding how the introduction of synthetic nucleoside analogs like N²-isobutyryl-2'-deoxyguanosine perturbs these metabolic pathways in different cells could help in designing more effective and less toxic therapies. nih.gov

High-Throughput Screening for Novel N²-Isobutyryl-2'-deoxyguanosine-Interacting Molecules

High-throughput screening (HTS) is a cornerstone of drug discovery, enabling the rapid testing of thousands of compounds. oup.comacs.org A key future research avenue is the development of HTS assays to identify molecules that interact with oligonucleotides containing N²-isobutyryl-2'-deoxyguanosine. Such molecules could be proteins that regulate the oligonucleotide's stability or activity, or small molecules that enhance its therapeutic effect.

One approach is the use of DNA-protein interaction ELISAs, which can be automated for high-throughput applications to screen for proteins that bind to specific DNA sequences. plos.org Oligonucleotides synthesized with this compound could be used as probes in these assays to identify novel DNA-binding proteins or to screen for drugs that disrupt these interactions. nih.govgoogle.comspringernature.com Another emerging HTS method is acoustic droplet ejection mass spectrometry (ADE-MS), which allows for the label-free analysis of samples at a rate of seconds per sample, making it ideal for large-scale screening of oligonucleotide-protein or oligonucleotide-small molecule interactions. acs.orgresearchgate.net

Researchers have already used HTS to find small molecules that enhance the pharmacological effects of therapeutic oligonucleotides, likely by improving their release from endosomes. oup.com Future screens could specifically seek compounds that interact favorably with oligonucleotides containing particular modifications, such as those derived from N²-isobutyryl-2'-deoxyguanosine, to optimize the delivery and efficacy of next-generation genetic medicines.

Table 1: Potential HTS Platforms for Oligonucleotide Research

HTS Platform Principle Potential Application for this compound-derived Oligonucleotides
DNA-Protein Interaction ELISA Immobilized DNA probes capture binding proteins, which are detected by antibodies. plos.org Identifying novel transcription factors or proteins that bind to specific sequences containing the modified guanosine (B1672433).
Acoustic Droplet Ejection-MS Label-free mass spectrometry for rapid analysis of samples in microplates. acs.orgresearchgate.net Screening for small molecules that bind to and stabilize or alter the conformation of therapeutic oligonucleotides.

| Cell-Based Reporter Assays | Cells engineered with a reporter gene (e.g., luciferase) that is modulated by a specific oligonucleotide. | Screening for compounds that enhance the intracellular activity (e.g., antisense or splicing modulation) of oligonucleotides. oup.com |

Integration of Multiscale Modeling for N²-Isobutyryl-2'-deoxyguanosine Dynamics

Computational modeling is an indispensable tool for understanding and predicting the behavior of biomolecules. angelfire.com Multiscale modeling, which combines different levels of computational detail, is a promising future direction for studying the dynamics of oligonucleotides synthesized using N²-isobutyryl-2'-deoxyguanosine.

Molecular dynamics (MD) simulations can be used to model how the isobutyryl group on the guanosine affects the local structure, flexibility, and hydration of a DNA duplex. biorxiv.org These simulations can predict thermodynamic parameters, such as the stability of the oligonucleotide when it binds to its target RNA or DNA sequence. acs.org This information is critical for designing antisense oligonucleotides and siRNAs with optimal binding affinity and specificity. biorxiv.org

Exploration of N²-Isobutyryl-2'-deoxyguanosine in Unconventional Biological Systems

The study of xeno-nucleic acids (XNAs), or synthetic genetic polymers, is pushing the boundaries of biology by creating genetic systems with alternative chemistries. rsc.org N²-isobutyryl-2'-deoxyguanosine, as a modified building block, could be explored in the context of these unconventional systems.

Researchers are creating synthetic genetic polymers with modified backbones or sugar moieties to endow them with new properties, such as enhanced stability against degradation. rsc.orgportlandpress.com While the isobutyryl group is typically removed after synthesis, future research could explore its retention in the final oligonucleotide as a permanent modification. This could alter the molecule's properties, for instance, by changing its interactions within the major or minor groove of a DNA helix or by influencing its recognition by proteins.

N²-Isobutyryl-2'-deoxyguanosine and Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. Oligonucleotides are fundamental tools in this field, and the ability to synthesize them reliably using components like N²-isobutyryl-2'-deoxyguanosine is paramount.

A major goal in synthetic biology is the creation of synthetic genetic polymers that can store and transmit information, similar to DNA but with different chemical properties. rsc.org Researchers have successfully created XNAs and evolved polymerases that can replicate them and even transcribe them back into DNA. rsc.org The synthesis of these XNAs relies on phosphoramidite (B1245037) chemistry, for which protected nucleosides like N²-isobutyryl-2'-deoxyguanosine are essential precursors for their guanosine components. broadpharm.com

Future applications could involve using oligonucleotides synthesized with this compound as primers or templates for enzymatic reactions involving engineered polymerases. portlandpress.com This could lead to the creation of orthogonal biological systems where synthetic genetic information is processed independently of the host cell's natural DNA, opening up new possibilities for bio-based manufacturing and information storage. jst.go.jp

Deep Learning Applications in N²-Isobutyryl-2'-deoxyguanosine Research for Hypothesis Generation

Deep learning and other artificial intelligence (AI) approaches are revolutionizing drug discovery and our understanding of biological systems. oligotherapeutics.orgmdpi.com These technologies are particularly well-suited for generating novel hypotheses and accelerating the design of oligonucleotide-based therapeutics, which are synthesized using N²-isobutyryl-2'-deoxyguanosine.

AI platforms can be trained on vast datasets of genomic and experimental data to predict which RNA sequences are the best targets for a particular disease. oligotherapeutics.orgaganitha.ai Deep learning models can then design and optimize the sequence and chemical modification pattern of an antisense oligonucleotide (ASO) to achieve the highest efficacy and lowest toxicity. mdpi.comoup.com For instance, the ASOptimizer framework uses deep learning to suggest optimal modification patterns for a given ASO sequence. oup.com

Table 2: AI and Deep Learning Platforms in Oligonucleotide Research

Platform/Approach Function Relevance to this compound-based Research
TargetRanch (Deep Genomics) AI-driven identification of disease-causing mutations and therapeutic oligonucleotide design. oligotherapeutics.org Accelerates the discovery of targets for ASOs synthesized using this compound.
ASOptimizer Deep learning framework for optimizing ASO sequence and chemical modifications. oup.com Guides the chemical structure of ASOs to improve efficacy, where this compound is a synthesis component.
Generative Models (e.g., CRT) AI-based generation of novel nucleoside analog structures. chemrxiv.org Can propose new modified guanosine analogs for synthesis, expanding beyond the standard protected forms.

| MucLiPred | Deep learning model for predicting protein-nucleic acid binding residues. nih.gov | Helps predict how oligonucleotides made with this compound will interact with target proteins in the cell. |

Conclusion

Synthesis of Key Research Findings on Glycine (B1666218) (MFCD00010060)

Glycine is a non-essential amino acid that plays a critical role in numerous physiological functions. acs.org Research has demonstrated its importance in metabolic health, with studies indicating that lower circulating levels of glycine are associated with conditions like obesity and type 2 diabetes. mdpi.commdpi.com It is believed to improve insulin (B600854) sensitivity and play a role in glucose metabolism. health.com

In the realm of cardiovascular science, higher plasma glycine levels have been linked to a more favorable heart disease risk profile and a decreased risk of heart attack. verywellhealth.com Its anti-inflammatory and antioxidant properties are thought to contribute to this protective effect. verywellhealth.commdpi.com Animal studies have further supported these findings, showing that glycine supplementation can reduce blood pressure and plasma triglycerides in rats fed a high-sucrose diet. mdpi.com

Glycine is also a key component of muscle metabolism. mdpi.com It is essential for the synthesis of muscle protein and has been shown in animal studies to promote muscle growth and protect against muscle wasting. mdpi.com Furthermore, some evidence suggests it may enhance power output and reduce lactic acid accumulation during intense exercise. mdpi.com

From a neurological perspective, glycine functions as an inhibitory neurotransmitter in the central nervous system. avidorganics.net It is involved in regulating sleep, with some studies suggesting that glycine supplementation can improve sleep quality. acs.orgverywellhealth.com This is thought to be due to its ability to lower core body temperature and modulate neurotransmitters like serotonin (B10506). acs.orgverywellhealth.com

Additionally, glycine is fundamental to the synthesis of other crucial biomolecules. It is a key precursor for the production of glutathione (B108866), a major antioxidant, as well as for purines and creatine (B1669601). verywellhealth.commdpi.com

The following table summarizes some of the key research findings on Glycine:

Area of Research Key Findings Supporting Evidence
Metabolic Health Lower glycine levels are associated with obesity and type 2 diabetes. mdpi.commdpi.com May improve insulin sensitivity. health.comObservational studies in humans and experimental studies. mdpi.commdpi.comhealth.com
Cardiovascular Health Higher plasma glycine is linked to a reduced risk of heart disease and heart attack. verywellhealth.com Can lower blood pressure and triglycerides. mdpi.comPopulation studies and animal models. verywellhealth.commdpi.com
Muscle Metabolism Essential for muscle protein synthesis and can protect against muscle wasting. mdpi.com May enhance exercise performance. mdpi.comAnimal studies and in vitro research. mdpi.com
Neurological Function Acts as an inhibitory neurotransmitter. avidorganics.net Can improve sleep quality. acs.orgverywellhealth.comHuman and animal studies. acs.orgverywellhealth.comavidorganics.net
Biosynthesis A precursor for glutathione, purines, and creatine. verywellhealth.commdpi.comEstablished biochemical pathways. verywellhealth.commdpi.com

Remaining Fundamental Questions in Glycine (this compound) Research

Despite extensive research, several fundamental questions regarding glycine remain unanswered. A significant area of inquiry is the precise mechanism by which glycine inhibits NINJ1-mediated plasma membrane rupture during certain types of cell death. elifesciences.org While it is known to be cytoprotective, the direct molecular interactions and the specifics of how it prevents the clustering of the NINJ1 protein are still under investigation. elifesciences.org

Furthermore, while the biological activities of the common α-form of glycine are well-studied, the potential biological roles of its other polymorphic forms, such as β-glycine and γ-glycine, are largely unknown. frontiersin.org These different crystalline structures could possess unique functional properties that have yet to be explored. frontiersin.org The transition between these ferroelectric phases and its potential implications also requires additional study. frontiersin.org

The full extent of endogenous glycine synthesis in humans, particularly during different life stages and under various physiological and pathological conditions, is another area requiring further research. For instance, while it's known that neonatal pigs synthesize glycine from 4-hydroxyproline, the complete picture of glycine precursor pathways in humans is not fully elucidated. nih.gov

Finally, while preclinical studies are promising, more large-scale, randomized controlled trials in humans are needed to confirm the therapeutic potential of glycine supplementation for various conditions and to establish optimal usage recommendations. mdpi.com

Broader Implications of Glycine (this compound) Research for Basic Science

The study of glycine has far-reaching implications for basic science. Its fundamental role as a building block of proteins and a precursor to other vital biomolecules underscores its central position in biochemistry and molecular biology. mdpi.com Research into glycine's metabolic pathways provides a deeper understanding of cellular metabolism and its regulation. mdpi.commdpi.com

The discovery of glycine's role as a neurotransmitter has been pivotal for neuroscience, contributing to our understanding of synaptic transmission and the regulation of neuronal activity. avidorganics.net Its involvement in both excitatory and inhibitory neurotransmission highlights the complexity of neural signaling.

Glycine's cytoprotective effects, particularly its ability to inhibit certain forms of cell death, open up new avenues for research in cell biology and the development of therapeutic strategies for diseases characterized by excessive cell death. elifesciences.org Understanding the mechanism of this protection could lead to novel treatments for a range of conditions.

Furthermore, the study of glycine's synthesis under prebiotic conditions, such as its formation from nitrate (B79036) and glyoxylate (B1226380) mediated by minerals, has profound implications for our understanding of the origin of life. pnas.org It suggests potential pathways for the formation of essential biomolecules on early Earth.

The investigation into the different polymorphic forms of glycine and their unique physical properties, such as ferroelectricity, bridges the gap between biology and materials science. frontiersin.org This could lead to the development of novel biocompatible materials and sensors. frontiersin.org

In essence, research on this simple amino acid continues to provide fundamental insights into a wide array of scientific disciplines, from the origins of life to the complexities of human physiology and disease.

Q & A

Q. How should researchers structure literature reviews to identify gaps in this compound’s applications?

  • Conduct systematic reviews using databases (e.g., SciFinder, PubMed) with Boolean strings (e.g., "this compound AND catalysis NOT industrial"). Map findings via PRISMA diagrams to visualize knowledge gaps . Annotate contradictions in mechanistic studies for further investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.